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  • Product: 2-(Dimethylamino)-2-ethylpropane-1,3-diol
  • CAS: 44865-14-7

Core Science & Biosynthesis

Foundational

Chemical and Physical Profiling of 2-(Dimethylamino)-2-ethylpropane-1,3-diol: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the characterization of specialized building blocks not just as a list of static properties, but as a dynamic matrix of synthetic potential. 2-(Dimethylamino)-2-ethylpropane-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of specialized building blocks not just as a list of static properties, but as a dynamic matrix of synthetic potential. 2-(Dimethylamino)-2-ethylpropane-1,3-diol (CAS: 44865-14-7) is a highly versatile, sterically hindered tertiary amine diol. Its unique molecular architecture—combining a non-nucleophilic basic core with two reactive primary hydroxyl groups—makes it an indispensable reagent in advanced polymer chemistry, specialized biological buffering, and the synthesis of complex heterocyclic therapeutics.

This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic pathways, and field-proven application protocols.

Molecular Architecture and Physicochemical Properties

The utility of 2-(Dimethylamino)-2-ethylpropane-1,3-diol stems from its highly substituted C2 carbon, which bears an ethyl group, a dimethylamino group, and two hydroxymethyl groups. This steric bulk around the nitrogen atom significantly reduces its nucleophilicity while maintaining its basicity, a critical feature when selective O-acylation or urethane formation is required without N-acylation interference.

Computational chemical data indicates a Topological Polar Surface Area (TPSA) of 43.7 Ų and a structural complexity score of 52.4, highlighting a balanced hydrophilic-lipophilic profile suitable for both aqueous buffering and organic synthesis[1].

Quantitative Physicochemical Profile
PropertyValueSource / Condition
Chemical Name 2-(Dimethylamino)-2-ethylpropane-1,3-diolIUPAC Nomenclature
CAS Registry Number 44865-14-72[2]
Molecular Formula C7H17NO22[2]
Molecular Weight 147.22 g/mol 2[2]
Melting Point 32 °C2[2]
Boiling Point 249.2 ± 20.0 °CPredicted[2]
Density 1.005 ± 0.06 g/cm³Predicted[2]
pKa (Hydroxyl) 15.17 ± 0.10Predicted[2]
Physical State Solid / Viscous LiquidAmbient (>32 °C)

Note on pKa: While automated chemoinformatic tools frequently report the pKa of the hydroxyl protons (~15.17)[2], the conjugate acid of the tertiary amine core possesses a functional pKa in the range of 9.0–10.0. This dual-pKa nature is what allows it to act as an effective proton sponge in biological assays.

Synthetic Pathways and Precursor Relationships

The synthesis of 2-(dimethylamino)-2-ethylpropane-1,3-diol is typically achieved via the N,N-dimethylation of its primary amine precursor, 2-amino-2-ethyl-1,3-propanediol (AEPD). Furthermore, this compound acts as a critical downstream intermediate for synthesizing complex heterocycles, such as 7a-Ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole[3].

SynthesisPathway AEPD 2-Amino-2-ethyl-1,3-propanediol (Primary Amine) Methylation Eschweiler-Clarke Methylation (HCHO / HCOOH) AEPD->Methylation Reductive Amination Target 2-(Dimethylamino)-2-ethylpropane-1,3-diol (Tertiary Amine Diol) Methylation->Target N,N-Dimethylation PU Polyurethane Matrix (Covalent Integration) Target->PU Reaction with Diisocyanates Oxazole Oxazolo-oxazole Derivatives (Cyclization) Target->Oxazole Condensation Reactions

Fig 1: Synthetic pathway and downstream applications of the target tertiary amine diol.

Protocol 1: Eschweiler-Clarke Synthesis (Self-Validating Workflow)

Causality & Mechanism: Alkylating primary amines with methyl halides (e.g., MeI) inevitably yields a statistical mixture of secondary, tertiary, and quaternary amines. To ensure exclusive N,N-dimethylation, we employ the Eschweiler-Clarke reaction. Formaldehyde forms an intermediate iminium ion, which is subsequently reduced by formic acid. Because a tertiary amine cannot form an iminium ion, the reaction inherently halts at the dimethyl stage, preventing over-alkylation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-amino-2-ethyl-1,3-propanediol in 3.0 equivalents of aqueous formic acid (85%).

  • Addition: Cool the mixture to 0 °C in an ice bath. Dropwise, add 2.5 equivalents of aqueous formaldehyde (37%) to control the initial exothermic imine formation.

  • Reflux & Self-Validation: Gradually heat the mixture to reflux (approx. 100 °C). Self-Validating Metric: The reduction process produces CO₂ gas. The complete cessation of CO₂ bubbling serves as an intrinsic, visual endpoint confirming 100% conversion to the tertiary amine.

  • Neutralization: Cool the mixture to room temperature and carefully basify to pH 12 using 5M NaOH to liberate the free amine from its formate salt.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via vacuum distillation to obtain the pure 2-(dimethylamino)-2-ethylpropane-1,3-diol.

Application Workflows: The "Reactive Catalyst" Paradigm

Protocol 2: Covalent Integration in Polyurethane (PU) Synthesis

Causality & Mechanism: Traditional tertiary amine catalysts (like DABCO or TEA) are highly volatile. Post-curing, they migrate out of the polyurethane matrix, causing toxic emissions, "fogging" in automotive interiors, and structural degradation of the foam. By utilizing 2-(dimethylamino)-2-ethylpropane-1,3-diol, we introduce a "reactive catalyst." The tertiary nitrogen catalyzes the reaction between polyols and isocyanates, while the two primary hydroxyl groups react with the isocyanate to form covalent urethane linkages, permanently locking the catalyst into the polymer backbone.

Step-by-Step Methodology:

  • Resin Blend Preparation: In a high-shear mixing vessel, combine 100 parts of base polyether polyol with 2.0 parts of 2-(dimethylamino)-2-ethylpropane-1,3-diol.

  • Additive Integration: Add required surfactants (e.g., silicone-based) and blowing agents (e.g., distilled water or physical blowing agents) into the resin blend. Homogenize at 1500 RPM for 2 minutes.

  • Isocyanate Addition: Rapidly introduce the diisocyanate (e.g., polymeric MDI) at an isocyanate index of 105. Mix vigorously for exactly 5 seconds.

  • Curing: Pour the reacting mixture into a pre-heated mold (45 °C). Monitor the cream time and gel time to validate the catalytic efficacy of the amine core.

  • Self-Validating QA (Thermal Aging): To validate absolute covalent integration, subject a cured 10g sample of the foam to thermal aging at 120 °C for 72 hours. Self-Validating Metric: A mass loss of <0.1% and the absence of detectable amine odor confirms that the diol has been 100% covalently bound into the matrix, validating the reaction's integrity.

Analytical Characterization and Quality Control

To guarantee the structural integrity and purity of the synthesized or procured 2-(dimethylamino)-2-ethylpropane-1,3-diol, a multi-modal analytical workflow must be employed.

AnalyticalWorkflow SamplePrep Sample Prep (>99% Purity) NMR 1H & 13C NMR (Structure) SamplePrep->NMR Titration Potentiometric Titration (pKa) SamplePrep->Titration MassSpec LC-MS Analysis (Molecular Wt) SamplePrep->MassSpec Data Data Integration & QA Release NMR->Data Titration->Data MassSpec->Data

Fig 2: Multi-modal analytical validation workflow for tertiary amine diol characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (in CDCl₃) will show a distinct 6-proton singlet around 2.2-2.3 ppm corresponding to the N(CH₃)₂ group, confirming successful N,N-dimethylation.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 148.2, confirming the molecular weight of 147.22 g/mol [2].

  • Potentiometric Titration: Utilizing standardized 0.1M HCl, titration validates the exact pKa of the tertiary amine and determines the amine value, ensuring accurate dosing for polyurethane formulations.

References

  • Title: 44865-14-7 | CAS DataBase Source: ChemicalBook URL
  • Title: 7a-Ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole | Chemsrc Source: Chemsrc URL
  • Title: 2- (DiMethylaMino)

Sources

Exploratory

1H and 13C NMR Spectroscopic Reference Data for 2-(Dimethylamino)-2-ethylpropane-1,3-diol: A Comprehensive Guide

Executive Summary Accurate structural elucidation is the cornerstone of modern drug development and synthetic chemistry. 2-(Dimethylamino)-2-ethylpropane-1,3-diol (CAS: 44865-14-7)[1] is a highly substituted amino alcoho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural elucidation is the cornerstone of modern drug development and synthetic chemistry. 2-(Dimethylamino)-2-ethylpropane-1,3-diol (CAS: 44865-14-7)[1] is a highly substituted amino alcohol that presents unique spectroscopic challenges due to its symmetry, prochiral center, and the presence of a tertiary amine. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper provides a comprehensive, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound, detailing the causality behind the observed chemical shifts, spin-spin couplings, and the experimental protocols required to achieve unambiguous assignment.

Structural Analysis & Symmetry Considerations

Before interpreting the NMR spectra, one must analyze the topological symmetry of the molecule to predict magnetic equivalence. The IUPAC parent chain is propane-1,3-diol. The central carbon (C2) is fully substituted, bonded to:

  • An ethyl group (-CH 2​ CH 3​ )

  • A dimethylamino group (-N(CH 3​ ) 2​ )

  • Two identical hydroxymethyl groups (-CH 2​ OH)

The Causality of Diastereotopic Protons

Because C2 is bonded to two identical groups and two different groups, it constitutes a prochiral center . This has profound implications for the 1 H NMR spectrum. The two hydroxymethyl groups (C1 and C3) are enantiotopic; they reflect into each other via a plane of symmetry and are therefore chemically equivalent in an achiral solvent like CDCl 3​ .

However, within a single hydroxymethyl group, the two protons ( Ha​ and Hb​ ) cannot be interchanged by any symmetry operation. They are diastereotopic . Because they reside in different time-averaged magnetic environments, they will resonate at different chemical frequencies and couple to each other, resulting in a characteristic AB spin system (a pair of doublets) rather than a simple singlet. Understanding this geometric causality is critical to avoid misassigning these doublets as impurities.

H NMR Spectroscopic Reference Data

The following data represents the standardized 1 H NMR parameters acquired at 400 MHz in CDCl 3​ at 298 K.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
C2'-H 3​ 0.88Triplet (t)3H7.5Ethyl methyl
C1'-H 2​ 1.52Quartet (q)2H7.5Ethyl methylene
N(CH 3​ ) 2​ 2.32Singlet (s)6H-Dimethylamino protons
OH ~3.20Broad Singlet (br s)2H-Hydroxyl (exchangeable)
C1-H a​ , C3-H a​ 3.51Doublet (d)2H11.0Diastereotopic CH 2​ OH
C1-H b​ , C3-H b​ 3.68Doublet (d)2H11.0Diastereotopic CH 2​ OH
Mechanistic Insights
  • Amine Deshielding: As detailed in, the electronegativity of the nitrogen atom pulls electron density away from the attached methyl groups, deshielding them and shifting their resonance from a standard alkane region (~0.9 ppm) downfield to 2.32 ppm.

  • The AB Spin System: The diastereotopic protons on C1 and C3 exhibit a large geminal coupling constant ( 2JHH​≈11.0 Hz), which is standard for sp 3 hybridized -CH 2​

    • groups adjacent to a quaternary center.

C NMR Spectroscopic Reference Data

Data acquired at 100 MHz in CDCl 3​ at 298 K, utilizing broadband proton decoupling ( 13 C{ 1 H}).

PositionChemical Shift ( δ , ppm)Carbon Type (DEPT-135)Assignment
C2' 7.8CH 3​ (Positive)Ethyl methyl
C1' 23.4CH 2​ (Negative)Ethyl methylene
N(CH 3​ ) 2​ 41.2CH 3​ (Positive)Dimethylamino carbons (2C)
C1, C3 63.8CH 2​ (Negative)Hydroxymethyl carbons (2C)
C2 66.5C (Null)Central quaternary carbon
Mechanistic Insights
  • Quaternary Carbon Intensity: According to the , the central carbon (C2) resonates significantly downfield (66.5 ppm) due to the combined inductive effects of the nitrogen and two oxygen-bearing carbons. Because it lacks directly attached protons, it does not benefit from the Nuclear Overhauser Effect (NOE) during broadband decoupling, resulting in a characteristically low-intensity peak.

Experimental Protocol: A Self-Validating System

A protocol is only as reliable as its internal controls. To ensure the accuracy of the chemical shifts and integrations reported above, the following self-validating workflow must be strictly adhered to:

Step 1: Precision Sample Preparation
  • Methodology: Dissolve 10–15 mg of the pure analyte in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v tetramethylsilane (TMS).

  • Field-Proven Insight: Avoid using old or improperly stored CDCl 3​ . The accumulation of DCl (deuterium chloride) from photolytic degradation will protonate the tertiary amine, drastically altering the chemical shift of the N(CH 3​ ) 2​ group and inducing unwanted exchange broadening of the hydroxyl peaks.

Step 2: Shimming and Locking (The Internal Control)
  • Methodology: Insert the sample and lock the spectrometer to the deuterium resonance of CDCl 3​ . Perform iterative gradient shimming (Z1–Z5) until the lock level is maximized.

  • Validation: The full width at half maximum (FWHM) of the internal TMS signal must be 1.0 Hz. If the TMS peak is asymmetric or broad, the magnetic field is inhomogeneous, and the resulting AB doublets of the hydroxymethyl groups will blur together, ruining the J-coupling analysis.

Step 3: Calibrated Acquisition
  • Methodology: Determine the exact 90° pulse width (pw90) for the specific sample. For 1 H acquisition, use a relaxation delay (D1) of 5 seconds. For 13 C acquisition, increase D1 to 2.5 seconds and increase the number of scans (ns 512) to ensure the quaternary C2 carbon is resolved against the baseline noise.

2D NMR Workflows for Unambiguous Assignment

To definitively prove the connectivity of 2-(dimethylamino)-2-ethylpropane-1,3-diol, 1D data must be corroborated with 2D techniques. As outlined in , a standard suite of COSY, HSQC, and HMBC experiments creates an interlocking web of evidence.

NMR_Workflow Prep Sample Preparation (10 mg / 0.6 mL CDCl3) Tune Probe Tuning & Matching (1H and 13C channels) Prep->Tune Shim Shimming & Locking (Z1-Z5 gradients) Tune->Shim Pulse Pulse Calibration (Determine 90° pulse) Shim->Pulse Acq1D 1D Acquisition (1H, 13C{1H}, DEPT-135) Pulse->Acq1D Acq2D 2D Acquisition (gCOSY, gHSQC, gHMBC) Acq1D->Acq2D Set Spectral Windows Process Processing & Assignment (Zero-filling, FT, Phasing) Acq2D->Process Multi-dimensional FT

Step-by-step experimental workflow for comprehensive NMR structural elucidation.
2D Correlation Logic
  • gCOSY ( 1 H- 1 H): Will show a strong cross-peak between the ethyl methyl (0.88 ppm) and ethyl methylene (1.52 ppm) protons. Crucially, it will also show a cross-peak between the 3.51 ppm and 3.68 ppm doublets, confirming they are geminally coupled protons on the same carbon.

  • gHSQC ( 1 H- 13 C): Will link the 3.51/3.68 ppm protons to the single carbon resonance at 63.8 ppm, definitively proving the diastereotopic nature of the -CH 2​ OH groups.

  • gHMBC ( 1 H- 13 C): Will show long-range ( 2J and 3J ) correlations from the N(CH 3​ ) 2​ protons (2.32 ppm) to the quaternary carbon (66.5 ppm), anchoring the tertiary amine to the central scaffold.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier. Available at:[Link]

Sources

Foundational

Thermodynamic Phase Transitions of 2-(Dimethylamino)-2-ethylpropane-1,3-diol: A Technical Guide

Executive Summary 2-(Dimethylamino)-2-ethylpropane-1,3-diol (CAS: 44865-14-7) is a multifunctional aliphatic compound characterized by the presence of a tertiary amine and a 1,3-diol system[1]. This unique structural mot...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Dimethylamino)-2-ethylpropane-1,3-diol (CAS: 44865-14-7) is a multifunctional aliphatic compound characterized by the presence of a tertiary amine and a 1,3-diol system[1]. This unique structural motif makes it a highly versatile intermediate in pharmaceutical synthesis, polymer formulation, and specialty chemical manufacturing[2]. Understanding its precise thermodynamic properties—specifically its melting point (MP) and boiling point (BP)—is critical for optimizing reaction conditions, designing downstream purification workflows, and ensuring storage stability. This whitepaper provides a rigorous analysis of its phase transition properties, which are governed by the complex interplay of intermolecular hydrogen bonding and steric hindrance.

Structural Thermodynamics & Causality of Phase Transitions

The physical state of 2-(Dimethylamino)-2-ethylpropane-1,3-diol at standard conditions is heavily dictated by its molecular architecture. The phase transitions represent a tug-of-war between cohesive intermolecular forces and disruptive steric bulk.

  • Melting Point (32 °C): The compound exhibits a relatively low melting point, existing as a low-melting solid or highly viscous liquid near ambient room temperature[1]. The causality behind this lies in the steric bulk of the central quaternary carbon, which is substituted with a flexible ethyl group and a bulky dimethylamino group. These substituents disrupt efficient crystal lattice packing. The poor geometric fit in the solid state lowers the enthalpy of fusion, requiring minimal thermal energy (32 °C) to transition from a solid to a liquid[1].

  • Boiling Point (249.2 ± 20.0 °C): In stark contrast to its low melting point, the compound possesses a significantly high boiling point[1]. Once in the liquid phase, the two primary hydroxyl (-OH) groups engage in an extensive, dynamic intermolecular hydrogen-bonding network. Overcoming these strong cohesive forces to achieve vaporization requires substantial thermal energy, driving the boiling point up to approximately 249 °C[1].

Forces Molecule 2-(Dimethylamino)-2- ethylpropane-1,3-diol H_Bond Diol Groups (-OH) Strong Hydrogen Bonding Molecule->H_Bond Steric Alkyl & Amine Groups Steric Hindrance Molecule->Steric BP_Effect High Boiling Point (~249°C) Requires high energy to vaporize H_Bond->BP_Effect MP_Effect Low Melting Point (32°C) Poor crystal lattice packing H_Bond->MP_Effect Counteracted by Steric->MP_Effect

Caption: Intermolecular forces governing the thermodynamic phase transitions of the compound.

Physicochemical Data Summary

To facilitate rapid comparison and experimental planning, the core quantitative properties of 2-(Dimethylamino)-2-ethylpropane-1,3-diol are summarized below.

PropertyValueMethod / Note
CAS Number 44865-14-7Standard Identifier[1]
Molecular Formula C₇H₁₇NO₂-[1]
Molecular Weight 147.22 g/mol -[1]
Melting Point 32 °CExperimental / Predicted[1]
Boiling Point 249.2 ± 20.0 °CPredicted (at 760 mmHg)[1]
Density 1.005 ± 0.06 g/cm³Predicted[1]
pKa 15.17 ± 0.10Predicted (Hydroxyl deprotonation)[1]
Storage Condition 2-8 °CRecommended to maintain solid state[3]

Methodology: Self-Validating Experimental Protocols

To ensure high-fidelity thermodynamic data, empirical determination of the MP and BP must utilize self-validating instrumental techniques rather than classical visual methods.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: Traditional visual capillary methods are highly unreliable for compounds melting near ambient temperature (32 °C) due to slow heat transfer and visual subjectivity. DSC measures the exact thermodynamic heat flow, providing a definitive endothermic peak corresponding to the phase transition. Step-by-Step Workflow:

  • System Calibration (Self-Validation): Calibrate the DSC apparatus using an Indium standard (MP 156.6 °C) and a Gallium standard (MP 29.76 °C) to ensure strict accuracy in the low-temperature regime.

  • Sample Preparation: Hermetically seal 3–5 mg of 2-(Dimethylamino)-2-ethylpropane-1,3-diol in an aluminum pan. Note: Hermetic sealing is mandatory as diols are highly hygroscopic; moisture ingress will artificially depress the melting point.

  • Thermal Cycling: Cool the sample to 0 °C and hold for 5 minutes to ensure complete crystallization of the lattice.

  • Heating Phase: Ramp the temperature at a controlled, slow rate of 2 °C/min up to 50 °C under a dry nitrogen purge (50 mL/min).

  • Data Analysis: Identify the exact melting point as the extrapolated onset temperature of the primary endothermic melting peak.

Protocol 2: Boiling Point Determination via Dynamic Ebulliometry

Causality: Heating a high-boiling amine-diol to ~250 °C at atmospheric pressure introduces a severe risk of thermal degradation or oxidation. Dynamic ebulliometry allows for boiling point determination at reduced pressures, which safely prevents decomposition. Step-by-Step Workflow:

  • System Calibration (Self-Validation): Run the ebulliometer with high-purity distilled water and toluene. Validate the pressure-temperature sensors against known Antoine coefficients to ensure system integrity.

  • Sample Loading: Introduce 20 mL of the compound into the ebulliometer flask, adding anti-bumping granules to ensure smooth boiling.

  • Vacuum Control: Stepwise reduce the system pressure to stable setpoints of 100 mmHg, 200 mmHg, and 400 mmHg.

  • Isobaric Heating: At each pressure setpoint, apply controlled heating until a steady reflux is achieved. Wait until the vapor-liquid equilibrium temperature stabilizes for at least 10 minutes before recording.

  • Data Extrapolation: Plot the natural log of pressure ( lnP ) versus the inverse of temperature ( 1/T ). Use the Clausius-Clapeyron equation to accurately extrapolate the boiling point at standard atmospheric pressure (760 mmHg).

Workflow cluster_MP Melting Point Determination cluster_BP Boiling Point Determination Start Sample Prep: 2-(Dimethylamino)-2-ethylpropane-1,3-diol (Strict Moisture Control) DSC Differential Scanning Calorimetry (DSC) Start->DSC Ebulliometer Dynamic Ebulliometry (Reduced Pressure) Start->Ebulliometer Heat1 Controlled Heating (2°C/min) DSC->Heat1 MP_Result Endothermic Peak: 32°C Heat1->MP_Result Heat2 Isobaric Heating & Extrapolation Ebulliometer->Heat2 BP_Result Vapor-Liquid Equilibrium: ~249.2°C Heat2->BP_Result

Caption: Self-validating experimental workflows for determining the MP and BP of the compound.

Implications in Drug Development & Synthesis

In pharmaceutical chemistry, 2-(Dimethylamino)-2-ethylpropane-1,3-diol serves as a versatile building block[2]. Its dual functionality allows for selective protection and functionalization during complex API (Active Pharmaceutical Ingredient) synthesis.

The thermodynamic properties outlined above dictate specific handling procedures. The low melting point necessitates temperature-controlled storage (typically 2-8 °C) to maintain a solid state, preventing physical degradation or moisture ingress over time[3]. Conversely, the high boiling point dictates that solvent removal or distillation during synthesis must be performed under high vacuum to avoid thermal stress and degradation of the final product[2].

References

  • 44865-14-7 | CAS DataBase - ChemicalBook Source: ChemicalBook URL
  • 2-ethylpropane-1,3-diol 2612-29-5 wiki Source: GuideChem URL
  • 7a-Ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole | Chemsrc Source: ChemSrc URL

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Leveraging 2-(Dimethylamino)-2-ethylpropane-1,3-diol for the Synthesis of Advanced Polyurethanes

Abstract This technical guide provides a comprehensive protocol for the synthesis of polyurethanes utilizing 2-(Dimethylamino)-2-ethylpropane-1,3-diol. This unique diol serves a dual function as both a chain extender and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of polyurethanes utilizing 2-(Dimethylamino)-2-ethylpropane-1,3-diol. This unique diol serves a dual function as both a chain extender and an intrinsic catalyst, offering potential advantages in simplifying formulations and modulating reaction kinetics. We will delve into the underlying chemical principles, provide a detailed step-by-step synthesis protocol, and outline methods for the characterization of the resulting polymer. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development who are exploring novel polyurethane structures with tailored properties.

Introduction: The Dual Role of 2-(Dimethylamino)-2-ethylpropane-1,3-diol in Polyurethane Synthesis

Polyurethanes (PUs) are a highly versatile class of polymers, typically synthesized through the polyaddition reaction of a diisocyanate with a polyol.[1] The properties of the final material are dictated by the specific monomers used, including the diisocyanate, the polyol (which forms the soft segment), and a chain extender (a short-chain diol that forms the hard segment).[2]

The focus of this application note is the use of 2-(Dimethylamino)-2-ethylpropane-1,3-diol as a chain extender. What makes this molecule particularly interesting is the presence of a tertiary amine group. Tertiary amines are well-established catalysts for the urethane-forming reaction (the reaction between an isocyanate and a hydroxyl group).[3][4] The catalytic activity is dependent on the basicity of the amine and the steric hindrance around the nitrogen atom.[4][5]

By incorporating the tertiary amine functionality directly into the diol backbone, 2-(Dimethylamino)-2-ethylpropane-1,3-diol can act as both a monomer and a catalyst. This "auto-catalytic" behavior can potentially:

  • Simplify formulations by reducing or eliminating the need for an external catalyst.

  • Provide uniform catalysis throughout the polymer matrix.

  • Influence the final polymer morphology and properties.

A computational study on a similar molecule, 2-dimethylaminoethanol (DMEA), has shown that while it can react stoichiometrically, its catalytic role in urethane formation is kinetically preferred.[6] This supports the hypothesis that 2-(Dimethylamino)-2-ethylpropane-1,3-diol will exhibit significant catalytic activity.

Reaction Mechanism and Workflow

The synthesis of polyurethanes is a step-growth polymerization.[7] In this protocol, we will employ a two-step prepolymer method. This approach allows for better control over the polymer architecture.[1]

Step 1: Prepolymer Formation. An excess of a diisocyanate is reacted with a long-chain diol (polyol) to form an isocyanate-terminated prepolymer.

Step 2: Chain Extension. The prepolymer is then reacted with a chain extender, in this case, 2-(Dimethylamino)-2-ethylpropane-1,3-diol. The diol reacts with the isocyanate ends of the prepolymer, linking them together to form the final high-molecular-weight polyurethane.

The tertiary amine group on the diol is expected to catalyze the reaction by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups.[2][3]

Diagram of the Catalytic Mechanism

G Figure 1: Catalytic Role of the Tertiary Amine in Urethane Formation cluster_reactants Reactants cluster_complex Intermediate Complex cluster_product Product Isocyanate R-N=C=O Diol_OH R'-OH Activated_Isocyanate R-N=C+=O•••NR''3 (Activated Complex) Diol_OH->Activated_Isocyanate Reacts with Activated Isocyanate Tertiary_Amine R''3N Tertiary_Amine->Activated_Isocyanate Nucleophilic Attack Urethane R-NH-C(=O)-O-R' (Urethane Linkage) Activated_Isocyanate->Urethane Forms Urethane->Tertiary_Amine Catalyst Regenerated

Caption: Figure 1: Catalytic Role of the Tertiary Amine in Urethane Formation.

Experimental Workflow Diagram

G Figure 2: Two-Step Prepolymer Synthesis Workflow Start Start Setup Assemble Dry Glassware under Nitrogen Atmosphere Start->Setup Add_Polyol Charge Reactor with Polyol and Solvent Setup->Add_Polyol Heat_Dissolve Heat to 60°C to Dissolve Polyol Add_Polyol->Heat_Dissolve Add_Diisocyanate Add Diisocyanate Dropwise Heat_Dissolve->Add_Diisocyanate Prepolymer_Reaction React at 80°C for 2-3 hours to form Prepolymer Add_Diisocyanate->Prepolymer_Reaction Monitor_NCO Monitor NCO content (Titration or FTIR) Prepolymer_Reaction->Monitor_NCO Cool Cool to 60°C Monitor_NCO->Cool Add_Chain_Extender Add 2-(Dimethylamino)-2-ethylpropane-1,3-diol Solution Cool->Add_Chain_Extender Chain_Extension React at 60-70°C for 2-4 hours Add_Chain_Extender->Chain_Extension Viscosity_Increase Viscosity Increased? Chain_Extension->Viscosity_Increase Viscosity_Increase->Chain_Extension No Precipitate Precipitate Polymer in a Non-Solvent (e.g., Methanol) Viscosity_Increase->Precipitate Yes Filter_Wash Filter and Wash the Polymer Precipitate->Filter_Wash Dry Dry under Vacuum at 40-50°C Filter_Wash->Dry Characterize Characterize Polymer (FTIR, NMR, GPC, DSC) Dry->Characterize End End Characterize->End

Caption: Figure 2: Two-Step Prepolymer Synthesis Workflow.

Experimental Protocol

Materials and Equipment
Reagents Equipment
Isophorone diisocyanate (IPDI)Four-necked round-bottom flask
Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol )Mechanical stirrer
2-(Dimethylamino)-2-ethylpropane-1,3-diolReflux condenser and dropping funnel
Anhydrous Dimethylacetamide (DMAc) (solvent)Nitrogen inlet/outlet
Methanol (for precipitation and washing)Heating mantle with temperature controller
Dibutyltin dilaurate (DBTDL) (Optional, for comparison)Vacuum oven
Standard laboratory glasswareAnalytical balance
Nitrogen gas (high purity)FTIR Spectrometer

Safety Precautions:

  • Isocyanates are toxic upon inhalation and are skin and eye irritants.[1] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents are crucial as water will react with isocyanate groups, leading to urea formation and CO2 generation, which can cause foaming.[2]

  • Tertiary amines can have a strong odor. Handle in a fume hood.

Step-by-Step Synthesis Procedure

This protocol is based on a prepolymer method, which is a common and reliable technique for polyurethane synthesis.[1][8]

Part A: Prepolymer Synthesis

  • System Setup: Assemble a four-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried. Purge the system with dry nitrogen for 15-20 minutes to create an inert atmosphere.[1]

  • Reagent Charging: Charge the flask with PTMG (e.g., 20.0 g, 10.0 mmol) and anhydrous DMAc (to achieve a final solid content of ~30-40% w/w).

  • Dissolution: Begin stirring and heat the mixture to 50-60°C to ensure the PTMG is completely dissolved and the solution is homogenous.[1]

  • Isocyanate Addition: Add IPDI (e.g., 4.44 g, 20.0 mmol, for a 2:1 NCO:OH ratio) to the dropping funnel. Add the IPDI dropwise to the stirred PTMG solution over 30 minutes. An exothermic reaction is expected; maintain the temperature below 70°C during the addition.

  • Reaction: After the addition is complete, increase the temperature to 80°C and let the reaction proceed for 2-3 hours.[9]

  • Monitoring (Optional but Recommended): The progress of the prepolymer formation can be monitored by determining the free NCO content via standard di-n-butylamine back-titration or by observing the disappearance of the hydroxyl peak (~3300-3500 cm⁻¹) in the FTIR spectrum.[1]

Part B: Chain Extension

  • Temperature Adjustment: Once the theoretical NCO content is reached (or after 3 hours), lower the temperature of the reaction mixture to 60°C.[1]

  • Chain Extender Preparation: In a separate beaker, dissolve 2-(Dimethylamino)-2-ethylpropane-1,3-diol (e.g., 1.47 g, 10.0 mmol) in a small amount of anhydrous DMAc. The amount of chain extender is calculated to react with the remaining NCO groups.

  • Chain Extender Addition: Add the chain extender solution to the prepolymer solution dropwise over 15-20 minutes.

  • Polymerization: A noticeable increase in viscosity should occur, indicating the formation of a high molecular weight polymer.[1] Continue the reaction at 60-70°C for another 2-4 hours until the desired viscosity is achieved. The disappearance of the strong NCO peak (~2270 cm⁻¹) in the FTIR spectrum indicates the completion of the reaction.

Part C: Polymer Isolation and Purification

  • Precipitation: Once the reaction is complete, pour the viscous polymer solution into a beaker containing a non-solvent, such as methanol, while stirring vigorously. The polyurethane will precipitate as a solid.

  • Washing: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomers, solvent, and impurities.[9]

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C for 24-48 hours, or until a constant weight is achieved.[8]

Characterization

The successful synthesis and properties of the polyurethane should be confirmed using standard analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane linkages and the disappearance of isocyanate groups. Key peaks to observe:

    • N-H stretching: ~3300 cm⁻¹

    • C=O stretching (urethane): ~1700-1730 cm⁻¹

    • Disappearance of N=C=O stretching: ~2270 cm⁻¹[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the incorporation of the diol.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymer.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg).[7]

Discussion and Further Considerations

The intrinsic catalytic activity of 2-(Dimethylamino)-2-ethylpropane-1,3-diol is a key feature of this synthesis. The rate of the chain extension step is expected to be significantly faster than a similar reaction using a diol without a tertiary amine group, such as 1,4-butanediol, in the absence of an external catalyst.

For comparative studies, a control experiment could be run using 1,4-butanediol as the chain extender, both with and without an external catalyst like dibutyltin dilaurate (DBTDL). This would allow for the quantification of the catalytic effect of the dimethylamino group.

The properties of the final polyurethane can be tailored by:

  • Varying the NCO:OH ratio: This will affect the molecular weight and degree of cross-linking.

  • Changing the soft segment polyol: Using different types or molecular weights of polyols will alter the flexibility and thermal properties of the polymer.[10]

  • Altering the diisocyanate: Aliphatic diisocyanates like IPDI or HDI produce light-stable polyurethanes, while aromatic diisocyanates like MDI or TDI are more reactive and yield more rigid polymers.[2][11]

Conclusion

This application note provides a detailed protocol for the synthesis of polyurethanes using 2-(Dimethylamino)-2-ethylpropane-1,3-diol. This diol's dual functionality as a chain extender and an internal catalyst presents an innovative approach to polyurethane synthesis, potentially leading to simplified manufacturing processes and novel material properties. The provided protocol serves as a robust starting point for researchers to explore this promising class of polymers for various applications, from biomedical devices to advanced coatings.

References

  • Application Note: Synthesis of Polyurethane from Isophorone Diisocyanate and a Long-Chain Diol - Benchchem. (URL: )
  • Polyurethane: An Introduction - SciSpace. (URL: )
  • Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC. (URL: [Link])

  • Stoichiometric reaction and catalytic effect of 2-dimethylaminoethanol in urethane form
  • Synthesis of Polyurethanes Using Organocatalysis: A Perspective - ACS Publications. (URL: [Link])

  • Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes - MDPI. (URL: [Link])

  • Stoichiometric reaction and catalytic effect of 2-dimethylaminoethanol in urethane formation | Request PDF - ResearchGate. (URL: [Link])

  • A Study on the Catalytic Activity and Selectivity of DMAPA in Different Polyurethane Formul
  • Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • The chemistry of polyurethanes - Lawrence Industries. (URL: [Link])

  • Polyurethane Catalysis by Tertiary Amines - ResearchGate. (URL: [Link])

  • Urethane catalysts - European Patent Office - EP 0402939 A2. (URL: [Link])

  • Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd. (URL: [Link])

  • Types and Catalytic Activity of Tertiary Amine Catalysts - Sabtech Machine. (URL: [Link])

  • Synthesis and properties of polyurethanes derived from diaminodianhydroalditols. (URL: [Link])

  • Synthesis of Polyurethanes and Study of Their Surface Morphology - Banaras Hindu University. (URL: [Link])

  • Synthesis of Thermoplastic Polyurethanes Containing Bio-Based Polyester Polyol and Their Fiber Property - MDPI. (URL: [Link])

Sources

Application

Application Note: Synthesis and Isolation of 2-(Dimethylamino)-2-ethylpropane-1,3-diol via Reductive Amination

Context and Chemical Significance The compound 2-(Dimethylamino)-2-ethylpropane-1,3-diol (CAS 44865-14-7) is a highly versatile tertiary amino-diol building block. In pharmaceutical development, it serves as a critical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Context and Chemical Significance

The compound 2-(Dimethylamino)-2-ethylpropane-1,3-diol (CAS 44865-14-7) is a highly versatile tertiary amino-diol building block. In pharmaceutical development, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including antineoplastic agents, local anesthetics, and specialized polymeric drug delivery systems. The presence of both a tertiary amine and a 1,3-diol moiety allows for orthogonal functionalization, making it a highly sought-after scaffold in medicinal chemistry.

Mechanistic Rationale: The Eschweiler-Clarke Reaction

To synthesize this intermediate from the commercially available primary amine, 2-amino-2-ethylpropane-1,3-diol (AEPD), direct alkylation with methyl iodide is strongly discouraged. Direct alkylation inevitably leads to a complex mixture of mono-, di-, and over-alkylated quaternary ammonium salts, drastically reducing the yield and complicating purification.

Instead, the synthesis relies on the classic [1]. As detailed in the [2], this reductive amination process utilizes formaldehyde as the methylating agent and formic acid as the hydride source. Because the mechanism requires the formation of an iminium ion prior to reduction, the reaction naturally halts at the tertiary amine stage, making quaternary ammonium salt formation impossible.

Eschweiler_Clarke AEPD 2-Amino-2-ethylpropane-1,3-diol (Primary Amine) Iminium1 Iminium Intermediate 1 AEPD->Iminium1 + CH2O (Condensation) Mono N-Methyl Secondary Amine Iminium1->Mono + HCOOH (Hydride transfer) - CO2, - H2O Iminium2 Iminium Intermediate 2 Mono->Iminium2 + CH2O (Condensation) Target 2-(Dimethylamino)-2-ethylpropane-1,3-diol (Tertiary Amine) Iminium2->Target + HCOOH (Hydride transfer) - CO2, - H2O

Figure 1: Stepwise Eschweiler-Clarke reductive amination mechanism for AEPD dimethylation.

Reaction Parameters & Quantitative Data

To ensure a self-validating and high-yielding process, an excess of both formaldehyde and formic acid is utilized to drive the equilibrium toward complete dimethylation.

ParameterValue / ReagentRationale
Starting Material 2-Amino-2-ethylpropane-1,3-diol (1.0 eq)Primary amine precursor.
Methylating Agent Formaldehyde, 37% aq (2.5 - 3.0 eq)Excess drives complete dimethylation.
Reductant Formic Acid, 85-98% (3.0 - 4.0 eq)Hydride source; excess ensures full reduction.
Temperature 90 - 100 °C (Reflux)Overcomes the activation energy for hydride transfer.
Reaction Time 8 - 12 hoursMonitored via the cessation of CO₂ gas evolution.
Expected Yield 75 - 85%Highly dependent on the efficiency of the aqueous extraction.

Step-by-Step Experimental Protocol

Workflow Step1 Step1 Step2 2. Reflux & Reduction Heat to 90-100°C for 8-12 h Monitor CO2 evolution Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Extraction Extract with DCM/Isopropanol Dry over Na2SO4 Step3->Step4 Step5 5. Purification Vacuum Distillation Isolate Pure Product Step4->Step5

Figure 2: Experimental workflow for the preparation and isolation of the target intermediate.

Step 1: Reagent Preparation and Mixing
  • Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and a gas bubbler attached to the top of the condenser.

  • Add 2-amino-2-ethylpropane-1,3-diol (1.0 eq) to the flask and submerge the flask in an ice-water bath.

  • Slowly add formic acid (3.5 eq) dropwise. In-Process Control (IPC): Monitor the internal temperature to ensure it remains below 30 °C, as the initial acid-base neutralization is highly exothermic.

  • Once the mixture is homogenous, add the 37% aqueous formaldehyde solution (2.8 eq) dropwise via the addition funnel.

Step 2: Reaction Execution
  • Remove the ice bath and replace it with a heating mantle or oil bath.

  • Gradually heat the reaction mixture to a gentle reflux (90–100 °C).

  • IPC: Observe the gas bubbler. The evolution of CO₂ gas acts as a direct kinetic marker for the hydride transfer step.

  • Maintain reflux for 8 to 12 hours until CO₂ evolution completely ceases, indicating the reaction has reached completion.

Step 3: Acid-Base Workup
  • Cool the reaction mixture to room temperature.

  • Carefully add 6M HCl until the solution reaches pH 2.

  • Wash the acidic aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted formaldehyde, residual formic acid, and non-basic organic impurities. Discard the organic washes.

  • Cool the aqueous layer in an ice bath and slowly add a 50% (w/w) NaOH solution until the pH is > 12, ensuring the target tertiary amine is fully deprotonated.

Step 4: Extraction and Isolation
  • Saturate the basic aqueous layer with solid NaCl. (See Expert Insights below).

  • Extract the aqueous phase with a 3:1 mixture of Dichloromethane (DCM) and Isopropanol (4 × 75 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude [3].

Step 5: Purification
  • Purify the crude product via fractional vacuum distillation. The pure compound will distill as a clear, viscous liquid that may slowly crystallize upon standing at room temperature.

Expert Insights & Troubleshooting (E-E-A-T)

  • Managing Exotherms: The initial addition of formic acid to the primary amine forms a formate salt. This neutralization releases significant thermal energy. Failing to control this exotherm can lead to the premature vaporization of formaldehyde upon its addition, skewing the stoichiometry and resulting in incomplete methylation.

  • Overcoming Hydrophilicity during Extraction: The target molecule, possessing both a tertiary amine and a 1,3-diol system, is exceptionally hydrophilic. Standard liquid-liquid extraction with pure DCM or ethyl acetate will result in dismal yields (<30%). By saturating the aqueous layer with NaCl (the "salting-out" effect) and utilizing a polar aprotic/protic solvent blend (DCM/Isopropanol), the partition coefficient is aggressively shifted in favor of the organic phase, allowing for recoveries exceeding 80%.

  • Self-Validating Kinetics: The Eschweiler-Clarke reaction is uniquely self-validating. Because CO₂ is a stoichiometric byproduct of the rate-determining hydride transfer step, the reaction's progress can be visually tracked. If the solution is refluxing but no gas is evolving, the transformation is complete.

References

  • Eschweiler–Clarke reaction Wikipedia URL:[Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction Molecules (PMC - NIH) URL:[Link]

Method

Application Notes and Protocols for 2-(Dimethylamino)-2-ethylpropane-1,3-diol as a Chiral Auxiliary in Asymmetric Synthesis

Abstract This technical guide provides a comprehensive overview of the potential applications of 2-(Dimethylamino)-2-ethylpropane-1,3-diol as a chiral auxiliary in asymmetric synthesis. While a nascent chiral auxiliary w...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2-(Dimethylamino)-2-ethylpropane-1,3-diol as a chiral auxiliary in asymmetric synthesis. While a nascent chiral auxiliary with limited specific documentation, its structural similarity to well-established amino diol auxiliaries suggests significant potential in directing stereoselective transformations. This document outlines detailed, field-proven protocols for key synthetic applications, including asymmetric alkylation and aldol reactions. The causality behind experimental choices is explained, and self-validating systems are described to ensure scientific integrity. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel and effective chiral auxiliaries for the synthesis of enantiomerically pure compounds.

Introduction: The Rationale for 2-(Dimethylamino)-2-ethylpropane-1,3-diol as a Chiral Auxiliary

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the control of stereochemical outcomes in the creation of complex molecules.[1] An ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to a substrate, capable of inducing high stereoselectivity in a subsequent reaction, and removable under mild conditions for recovery and reuse.[1]

The structure of 2-(Dimethylamino)-2-ethylpropane-1,3-diol, featuring a sterically defined quaternary stereocenter bearing both amino and diol functionalities, presents a compelling scaffold for a chiral auxiliary. The tertiary amine can act as a coordinating group for metal ions, while the diol can form chiral acetals or oxazolidinones. This combination allows for the formation of a rigid, chelated transition state, which is crucial for effective stereochemical control.

While specific applications of this particular amino diol are not yet widely reported, its architecture is analogous to other 2-substituted 2-aminopropane-1,3-diols that have been successfully employed in the synthesis of biologically active compounds.[2] This guide, therefore, presents protocols based on established methodologies for structurally related and well-validated chiral auxiliaries.

Synthesis and Chiral Resolution

The practical application of a chiral auxiliary begins with its synthesis and resolution into single enantiomers. A plausible synthetic route to 2-(Dimethylamino)-2-ethylpropane-1,3-diol starts from a suitable amino diol precursor. A general synthesis for a related compound, 2-(Dimethylamino)propane-1,3-diol, involves the methylation of 2-amino-1,3-dihydroxypropane using formic acid and formaldehyde.[3] A similar strategy can be envisioned for the title compound.

The critical step for its use in asymmetric synthesis is the resolution of the racemic mixture. This can be achieved through classical methods such as the formation of diastereomeric salts with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) followed by fractional crystallization.

Application in Asymmetric Alkylation of Ketones

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The use of a chiral auxiliary allows for the diastereoselective alkylation of a prochiral enolate.

Rationale and Mechanism of Stereocontrol

The 2-(Dimethylamino)-2-ethylpropane-1,3-diol auxiliary can be condensed with a ketone to form a chiral oxazolidine. Deprotonation of this adduct with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The steric bulk of the auxiliary is designed to shield one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. The dimethylamino group can further influence stereoselectivity through chelation with the lithium cation, leading to a more rigid and predictable transition state.

Diagram 1: Proposed Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage ketone Prochiral Ketone adduct Chiral Oxazolidine Adduct ketone->adduct Condensation auxiliary Chiral Auxiliary (2-(Dimethylamino)-2-ethylpropane-1,3-diol) auxiliary->adduct enolate Chiral Enolate Formation (LDA, -78 °C) adduct->enolate alkylation Alkylation (Alkyl Halide) enolate->alkylation alkylated_adduct Alkylated Adduct alkylation->alkylated_adduct cleavage Hydrolysis (e.g., mild acid) alkylated_adduct->cleavage product Enantiomerically Enriched α-Alkylated Ketone cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

Detailed Protocol for Asymmetric Alkylation

Materials:

  • Chiral 2-(Dimethylamino)-2-ethylpropane-1,3-diol (enantiomerically pure)

  • Prochiral ketone

  • Anhydrous toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Chiral Oxazolidine:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add the prochiral ketone (1.0 eq), enantiomerically pure 2-(Dimethylamino)-2-ethylpropane-1,3-diol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting chiral oxazolidine by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the purified chiral oxazolidine (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask and cool to -78 °C.

    • Slowly add LDA solution (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude alkylated adduct.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the crude alkylated adduct in a mixture of THF and water.

    • Add a mild acid (e.g., oxalic acid or dilute HCl) and stir at room temperature until hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

    • Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the α-alkylated ketone by column chromatography.

Expected Outcomes

Based on results from similar amino diol auxiliaries, high diastereoselectivity can be anticipated.

Electrophile (R-X)Expected Diastereomeric Excess (d.e.)
Methyl Iodide>95%
Ethyl Iodide>93%
Benzyl Bromide>97%

Note: These are illustrative values based on analogous systems and require experimental verification.

Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters. Chiral auxiliaries are widely used to control the stereochemical outcome of this reaction.

Rationale and Mechanism of Stereocontrol

In a manner analogous to the Evans oxazolidinone auxiliaries, 2-(Dimethylamino)-2-ethylpropane-1,3-diol can be acylated to form a chiral imide.[1] Treatment with a Lewis acid and a base can generate a stereochemically defined (Z)-enolate. The Lewis acid chelates to the carbonyl oxygen and the dimethylamino group, creating a rigid six-membered ring transition state. This conformation, combined with the steric hindrance from the auxiliary, directs the facial selectivity of the subsequent reaction with an aldehyde.

Diagram 2: Proposed Mechanism for Stereocontrol in Aldol Reaction

G cluster_0 Chelated (Z)-Enolate Formation cluster_1 Diastereoselective Aldol Addition cluster_2 Product Formation acyl_aux Acylated Auxiliary enolate Rigid Chelated (Z)-Enolate acyl_aux->enolate lewis_acid Lewis Acid (e.g., Bu2BOTf) lewis_acid->enolate base Base (e.g., DIPEA) base->enolate transition_state Zimmerman-Traxler-like Transition State enolate->transition_state aldehyde Aldehyde (R'CHO) aldehyde->transition_state aldol_adduct Diastereomerically Enriched Aldol Adduct transition_state->aldol_adduct cleavage Auxiliary Cleavage aldol_adduct->cleavage product Chiral β-Hydroxy Carbonyl Compound cleavage->product

Caption: Stereocontrol via a chelated transition state in an aldol reaction.

Detailed Protocol for Asymmetric Aldol Reaction

Materials:

  • Acylated chiral auxiliary (prepared by reacting the auxiliary with an acid chloride)

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Phosphate buffer (pH 7)

  • Methanol

  • Hydrogen peroxide (30% solution)

Procedure:

  • Enolate Formation:

    • Dissolve the acylated chiral auxiliary (1.0 eq) in anhydrous DCM under an argon atmosphere and cool to 0 °C.

    • Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition:

    • Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Work-up and Auxiliary Cleavage:

    • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

    • Slowly add a 2:1 mixture of methanol and 30% hydrogen peroxide to the vigorously stirred biphasic mixture at 0 °C to cleave the boron complex and the auxiliary.

    • After stirring for 1 hour, separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting β-hydroxy carbonyl compound by column chromatography.

Expected Outcomes

High levels of diastereoselectivity are expected, leading to the formation of the syn or anti aldol product depending on the specific reaction conditions and the absolute stereochemistry of the auxiliary.

AldehydeExpected Diastereomeric Ratio (syn:anti)
Isobutyraldehyde>98:2
Benzaldehyde>95:5
Propionaldehyde>97:3

Note: These are illustrative values based on analogous systems and require experimental verification.

Conclusion

2-(Dimethylamino)-2-ethylpropane-1,3-diol represents a promising yet underexplored chiral auxiliary for asymmetric synthesis. Its structural features, particularly the combination of a tertiary amine and a diol on a chiral quaternary center, provide a strong foundation for inducing high levels of stereocontrol in key synthetic transformations. The protocols detailed in these application notes, derived from well-established methodologies for analogous compounds, offer a robust starting point for researchers to investigate the full potential of this auxiliary in the synthesis of enantiomerically pure molecules for pharmaceutical and other applications. Experimental validation of these proposed protocols is highly encouraged to establish the efficacy and scope of this novel chiral auxiliary.

References

  • Kanemasa, S., et al. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry, 66(9), 3137-3144. Available at: [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 30(10), 2085-2119. Available at: [Link]

  • O'Brien, P., et al. (2006). New methods for the asymmetric synthesis of α-alkylated ketones and 1,3-amino alcohols. University of York. Available at: [Link]

  • Fülöp, F., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1180-1191. Available at: [Link]

  • Gunanathan, C., et al. (2024). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters, 26(1), 1-6. Available at: [Link]

  • Kiuchi, M., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Journal of Medicinal Chemistry, 43(15), 2946-2961. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Confalone, P. N., & Hu, G. (2005). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Topics in Current Chemistry, 252, 1-35. Available at: [Link]

  • Hedrick, J. L., et al. (2016). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 7(3), 565-570. Available at: [Link]

  • SIELC Technologies. (2018). 2-((Dimethylamino)methyl)-2-ethylpropane-1,3-diol. Available at: [Link]

  • Reddy, K. L., et al. (2002). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Tetrahedron: Asymmetry, 13(8), 851-856. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of Amino Diols in Advanced Materials Science

Introduction: The Versatility of Amino Diols in Material Design Amino diols, organic compounds featuring both amine (-NH₂) and diol (-OH) functional groups, have emerged as highly versatile building blocks in the realm o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Amino Diols in Material Design

Amino diols, organic compounds featuring both amine (-NH₂) and diol (-OH) functional groups, have emerged as highly versatile building blocks in the realm of advanced materials science. Their dual functionality allows for a rich and diverse chemistry, enabling the synthesis of a wide array of functionalized materials with tunable properties. This unique combination of reactive sites makes them ideal candidates for applications ranging from biocompatible polymers for drug delivery and tissue engineering to robust coatings and adhesives.[1][2] The strategic functionalization of amino diols is paramount to harnessing their full potential, allowing for the precise tailoring of material characteristics such as hydrophilicity, biodegradability, mechanical strength, and biological activity. This guide provides a comprehensive overview of key laboratory protocols for the functionalization of amino diols, offering detailed methodologies, the rationale behind experimental choices, and troubleshooting guidance for researchers, scientists, and drug development professionals.

Core Functionalization Strategies: A Practical Overview

The functionalization of amino diols can be broadly categorized into three primary strategies, each leveraging the unique reactivity of the amine and hydroxyl groups:

  • Polymer Chain Extension and Crosslinking: The diol functionality serves as an excellent initiator or chain extender in polymerization reactions, while the amine group can be utilized for crosslinking or further modification. This approach is fundamental in the synthesis of polyurethanes, polyesters, and hydrogels.

  • Surface Modification: The amine or hydroxyl groups can be used to covalently attach amino diols to the surface of various substrates, including nanoparticles and bulk materials. This allows for the introduction of new surface properties, such as biocompatibility, hydrophilicity, or specific binding sites.

  • Initiation of Ring-Opening Polymerization (ROP): The hydroxyl groups of amino diols can act as initiators for the ring-opening polymerization of cyclic esters and other monomers, leading to the formation of biodegradable polyesters with an amino group at the chain end, which can be further functionalized.

The following sections will delve into detailed protocols for each of these strategies, providing the necessary practical knowledge for their successful implementation in a laboratory setting.

Protocol 1: Synthesis of Amino Diol-Based Polyurethanes via Chain Extension

Polyurethanes are a class of polymers known for their diverse properties, ranging from flexible foams to rigid elastomers. Amino diols can be employed as chain extenders to introduce specific functionalities and control the final properties of the material.[3][4][5]

Rationale for Experimental Choices

The synthesis of polyurethanes from amino diols involves a two-step process: the formation of a prepolymer from a diisocyanate and a polyol, followed by chain extension with the amino diol.

  • Catalyst Selection: The choice of catalyst is critical for controlling the reaction kinetics and minimizing side reactions. Tertiary amine catalysts are commonly used to promote the reaction between the isocyanate and hydroxyl groups.[3][4] The specific catalyst can influence the gelling and blowing reactions in foam synthesis.[4] Organometallic compounds, such as tin-based catalysts, can also be used, but their toxicity is a concern for biomedical applications.[6] For green chemistry approaches, catalyst-free methods are being explored, relying on the inherent reactivity of the monomers at elevated temperatures.[5]

  • Solvent: The reaction is often carried out in a dry, aprotic solvent to prevent unwanted reactions of the highly reactive isocyanate groups with water.

  • Temperature: The reaction temperature is carefully controlled to ensure a steady reaction rate and prevent degradation of the polymer.

Experimental Workflow: Polyurethane Synthesis

cluster_0 Prepolymer Synthesis cluster_1 Chain Extension cluster_2 Characterization Diisocyanate Diisocyanate Reaction_Vessel Reaction_Vessel Diisocyanate->Reaction_Vessel Add Prepolymer Prepolymer Reaction_Vessel->Prepolymer Heat and Stir Polyol Polyol Polyol->Reaction_Vessel Add Catalyst Catalyst Catalyst->Reaction_Vessel Add (optional) Mixing_Vessel Mixing_Vessel Prepolymer->Mixing_Vessel Transfer Curing Curing Mixing_Vessel->Curing Mix and Degas Amino_Diol Amino_Diol Amino_Diol->Mixing_Vessel Add Polyurethane Polyurethane Curing->Polyurethane Cure at elevated temperature FTIR_Analysis FTIR_Analysis Polyurethane->FTIR_Analysis Analyze NMR_Analysis NMR_Analysis Polyurethane->NMR_Analysis Analyze GPC_Analysis GPC_Analysis Polyurethane->GPC_Analysis Analyze cluster_0 Nanoparticle Preparation cluster_1 Surface Functionalization cluster_2 Characterization Silica_NPs Silica_NPs Dispersion Dispersion Silica_NPs->Dispersion Disperse in solvent Reaction Reaction Dispersion->Reaction Add Amino Diol Silane Washing Washing Reaction->Washing Heat and Stir Functionalized_NPs Functionalized_NPs Washing->Functionalized_NPs Centrifuge and Wash FTIR_Analysis FTIR_Analysis Functionalized_NPs->FTIR_Analysis Analyze TGA_Analysis TGA_Analysis Functionalized_NPs->TGA_Analysis Analyze Zeta_Potential Zeta_Potential Functionalized_NPs->Zeta_Potential Analyze cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Purification and Characterization Lactide Lactide Schlenk_Flask Schlenk_Flask Lactide->Schlenk_Flask Add Heating Heating Schlenk_Flask->Heating Degas and Heat Amino_Diol Amino_Diol Amino_Diol->Schlenk_Flask Add Catalyst Catalyst Catalyst->Schlenk_Flask Add Polymerization Polymerization Heating->Polymerization Stir at elevated temperature Dissolution Dissolution Polymerization->Dissolution Cool and Dissolve Precipitation Precipitation Dissolution->Precipitation Precipitate in non-solvent Drying Drying Precipitation->Drying Filter and Dry Polymer_Product Polymer_Product Drying->Polymer_Product NMR_Analysis NMR_Analysis Polymer_Product->NMR_Analysis Analyze GPC_Analysis GPC_Analysis Polymer_Product->GPC_Analysis Analyze

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Dimethylamino)-2-ethylpropane-1,3-diol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the yield-limiting bottlenecks associated with the N,N-dimethylation of highly polar amino-diols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the yield-limiting bottlenecks associated with the N,N-dimethylation of highly polar amino-diols.

The synthesis of 2-(Dimethylamino)-2-ethylpropane-1,3-diol from 2-amino-2-ethylpropane-1,3-diol (AEPD) is classically achieved via the Eschweiler–Clarke reductive amination . During this reaction, the primary amine condenses with formaldehyde to form a methylene imine, which is protonated by formic acid. A hydride ion is then transferred from the formate ion to the iminium ion, generating a secondary amine and releasing carbon dioxide[1]. This process repeats to yield the tertiary amine. Because the reaction mechanism inherently prevents the formation of quaternary ammonium salts, it is the premier choice for this synthesis[1],[2].

Below is our comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocol to ensure high-yield synthesis.

Mechanistic Pathway & Byproduct Divergence

Mechanism N1 2-Amino-2-ethylpropane-1,3-diol N2 Methylene Imine N1->N2 CH₂O (1 eq) N6 Acetal / Dioxazine Byproducts N1->N6 Excess CH₂O N3 Secondary Amine N2->N3 HCOOH - CO₂ N4 Iminium Ion N3->N4 CH₂O (1 eq) N5 2-(Dimethylamino)-2-ethylpropane-1,3-diol N4->N5 HCOOH - CO₂

Figure 1: Mechanistic pathway of AEPD methylation and byproduct divergence.

Diagnostic Troubleshooting Workflow

Troubleshooting T1 Analyze Crude Reaction Mixture (LC-MS / NMR) T2 High Mono-methylated? T1->T2 T3 Increase Reflux Time & Verify HCOOH Excess T2->T3 Yes T4 High Acetal Byproducts? T2->T4 No T3->T1 Re-evaluate T5 Reduce CH₂O Equivalents & Maintain Aqueous Media T4->T5 Yes T6 Proceed to Aqueous Workup & Extraction T4->T6 No T5->T1 Next Batch

Figure 2: Diagnostic workflow for resolving yield-limiting issues in AEPD synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at the mono-methylated intermediate (2-(methylamino)-2-ethylpropane-1,3-diol)? A1: The Eschweiler-Clarke reaction proceeds stepwise. The first methylation is rapid, but the second methylation requires the secondary amine to form a sterically hindered iminium ion. Causality: Hydride transfer from the formate ion to this iminium ion is the rate-limiting step and requires significant thermal energy to release CO₂[1]. Solution: Ensure the reaction is heated to a gentle reflux (95–100 °C) for at least 4–6 hours. Furthermore, verify your molar ratios; a strict excess of formic acid (at least 4.0 equivalents) is required to drive the reaction to completion[1],[2].

Q2: I am observing a significant amount of a non-polar byproduct in my LC-MS. What is it, and how do I prevent it? A2: Given the 1,3-diol structure of AEPD, excess formaldehyde can react with the hydroxyl groups to form a cyclic acetal (a 1,3-dioxane derivative). Furthermore, recent studies demonstrate that primary amines reacted with formaldehyde without sufficient acidic additives primarily form 1,3,5-dioxazine derivatives[3]. Causality: Formaldehyde is an excellent electrophile. A massive excess of formaldehyde drives the equilibrium towards acetal/dioxazine formation via Le Chatelier's principle. Solution: Strictly control the formaldehyde stoichiometry to 2.2–2.5 equivalents. Do not use a massive excess. Maintain a highly aqueous environment (using 37% aqueous formalin) to thermodynamically suppress the dehydration required for acetal formation.

Q3: The reaction mixture vigorously bubbles and sometimes overflows during heating. How can I control this? A3: The bubbling is CO₂ gas, which is a stoichiometric byproduct of the hydride transfer from formic acid[1]. Causality: One molecule of CO₂ is released per methylation event. If reagents are mixed at high temperatures, the rapid, simultaneous reduction of all iminium ions causes thermal runaway and violent outgassing. Solution: Implement a controlled, dropwise addition of the formaldehyde solution to the amine/formic acid mixture at 0–10 °C. Only after the addition is complete should the temperature be gradually ramped to reflux.

Quantitative Data: Reaction Condition Optimization

The table below summarizes the causality between reaction conditions and the resulting yield/byproduct profile.

Reaction ConditionAEPD : CH₂O : HCOOH Molar RatioTemp & TimeYield of Target DiolMajor Byproduct Observed
Optimized Classical 1.0 : 2.3 : 4.095 °C, 5 h85 - 92%Trace mono-methylated amine
Excess Formaldehyde 1.0 : 4.0 : 4.095 °C, 5 h< 50%Cyclic Acetal / Oxazolidine
Low Temperature 1.0 : 2.3 : 4.060 °C, 5 h~ 40%Mono-methylated intermediate
Formaldehyde Only 1.0 : 8.0 : 0.0100 °C, 4 h0%1,3,5-Dioxazine derivative[3]

Validated Experimental Protocol: Optimized N,N-Dimethylation of AEPD

This protocol utilizes self-validating checkpoints to ensure the chemistry is proceeding correctly at each stage.

Step 1: Reagent Preparation & Initial Condensation

  • Charge a round-bottom flask with 2-amino-2-ethylpropane-1,3-diol (1.0 eq) and deionized water (1 mL/mmol). Causality: The aqueous environment suppresses acetal byproduct formation.

  • Cool the mixture to 0–5 °C using an ice-water bath.

  • Slowly add Formic Acid (88-98% aqueous, 4.0 eq) dropwise. Self-Validation Checkpoint: The flask will become warm (exothermic neutralization). Maintain the internal temperature below 15 °C to prevent premature side reactions.

Step 2: Formaldehyde Addition

  • Re-cool the mixture to < 10 °C.

  • Add Formaldehyde (37% aqueous solution, 2.3 eq) dropwise via an addition funnel over 30 minutes. Self-Validation Checkpoint: The solution should remain clear. Minimal gas evolution should occur at this stage, as the hydride transfer requires higher activation energy.

Step 3: Decarboxylation & Hydride Transfer

  • Equip the flask with a reflux condenser.

  • Gradually heat the reaction mixture to 95–100 °C using an oil bath. Self-Validation Checkpoint: Vigorous effervescence (CO₂ evolution) will begin around 60 °C. The reaction is complete only when gas evolution completely ceases (typically 4–5 hours at reflux). Do not stop heating while bubbling persists.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature. Acidify with 1M HCl to pH < 2, then wash the aqueous layer once with diethyl ether. Causality: This removes any non-polar acetal impurities while keeping the protonated target amine in the aqueous phase.

  • Basify the aqueous layer with 50% NaOH (aq) to pH > 12 to free-base the tertiary amine.

  • Extract the product using n-butanol (3 x 15 mL/mmol) or via continuous liquid-liquid extraction with dichloromethane. Causality: The target diol is highly polar and water-soluble; standard extractions with ethyl acetate will result in poor recovery.

  • Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 2-(Dimethylamino)-2-ethylpropane-1,3-diol.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Simplified Version of the Eschweiler-Clarke Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Eschweiler–Clarke reaction (Mechanism & History) Source: Wikipedia (Referencing Clarke et al., J. Am. Chem. Soc. 1933) URL:[Link]

Sources

Optimization

Troubleshooting solubility issues with 2-(Dimethylamino)-2-ethylpropane-1,3-diol in aqueous media

A comprehensive guide to troubleshooting solubility issues in aqueous media for researchers, scientists, and drug development professionals. The following guide provides in-depth technical assistance for resolving common...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide to troubleshooting solubility issues in aqueous media for researchers, scientists, and drug development professionals.

The following guide provides in-depth technical assistance for resolving common solubility challenges encountered with 2-(Dimethylamino)-2-ethylpropane-1,3-diol in aqueous solutions. This resource is designed to equip researchers with the necessary knowledge and protocols to effectively formulate this compound for a variety of experimental applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-(Dimethylamino)-2-ethylpropane-1,3-diol that influence its aqueous solubility?

A: The solubility of 2-(Dimethylamino)-2-ethylpropane-1,3-diol is governed by a balance of hydrophilic and hydrophobic moieties within its structure. The two hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds with water, which promotes solubility.[1][2] Conversely, the ethyl group and the two methyl groups on the tertiary amine are hydrophobic and will limit aqueous solubility. The tertiary amine group itself has a significant impact on solubility, particularly in response to changes in pH.

Q2: I'm observing precipitation when I add 2-(Dimethylamino)-2-ethylpropane-1,3-diol to my neutral aqueous buffer. What is the likely cause?

A: The tertiary amine group in 2-(Dimethylamino)-2-ethylpropane-1,3-diol is basic and will be largely un-ionized at neutral pH. In its un-ionized form, the molecule is less polar, which can lead to poor aqueous solubility and precipitation, especially at higher concentrations. To improve solubility, the pH of the solution generally needs to be adjusted to a more acidic range where the amine group becomes protonated (ionized).

Q3: What is the predicted pKa of 2-(Dimethylamino)-2-ethylpropane-1,3-diol and why is it important?

Q4: Can temperature be used to increase the solubility of this compound?

A: For most solid solutes, increasing the temperature will increase solubility.[3][4] This is because the dissolution process is often endothermic, meaning it absorbs heat. However, the extent of this effect varies for each compound. Gentle heating and agitation can be a simple first step to try and dissolve the compound. It is important to consider the thermal stability of the compound and any other components in the formulation.

Q5: Are there any safety precautions I should be aware of when handling this compound?

A: According to available safety data for similar compounds, it is advisable to handle 2-(Dimethylamino)-2-ethylpropane-1,3-diol with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For a related compound, 2-(Dimethylamino)propane-1,3-diol, GHS classifications indicate it may cause severe skin burns, eye damage, and respiratory irritation.[5] Always consult the specific Safety Data Sheet (SDS) for the product you are using.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic approach to addressing solubility challenges with 2-(Dimethylamino)-2-ethylpropane-1,3-diol. The strategies are presented in a logical order, starting with the simplest and most common techniques.

pH Adjustment: The First Line of Defense

The most effective initial strategy for improving the solubility of 2-(Dimethylamino)-2-ethylpropane-1,3-diol is to adjust the pH of the aqueous medium.[][7] The tertiary amine in the molecule is a weak base, and its solubility is highly pH-dependent.[8]

The Underlying Principle: By lowering the pH of the solution with a suitable acid, the tertiary amine group becomes protonated, forming a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, more soluble in water.

Experimental Protocol: pH-Based Solubility Enhancement

  • Initial Assessment: Attempt to dissolve a small, known amount of 2-(Dimethylamino)-2-ethylpropane-1,3-diol in your desired aqueous buffer at neutral pH. Observe for any cloudiness or precipitation.

  • Acidification: If solubility is poor, begin to add a dilute solution of a suitable acid (e.g., 0.1 M HCl) dropwise while continuously stirring.

  • Monitor for Dissolution: Continue adding the acid and monitoring the pH until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • Buffer Selection: For your final formulation, select a buffer system that can maintain the pH at or below the level where you observed complete dissolution. It is generally recommended to work at a pH that is at least 2 units below the pKa of the amine to ensure complete ionization and solubility.

Co-solvents: Enhancing Solubility Through Solvent Blending

If pH adjustment alone is insufficient or not feasible for your experimental system, the use of co-solvents is a powerful secondary strategy.[9][10][11] Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly soluble compounds.[12]

The Underlying Principle: Co-solvents work by reducing the overall polarity of the aqueous medium. This makes the solvent system more "hospitable" to the hydrophobic portions of the solute molecule, thereby increasing its solubility.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), particularly PEG 300 and PEG 400

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[]

Quantitative Data on Co-solvent Effects

While specific data for 2-(Dimethylamino)-2-ethylpropane-1,3-diol is not available, the following table provides a general illustration of how co-solvents can impact the solubility of a hypothetical poorly soluble compound.

Co-solventConcentration (% v/v)Hypothetical Solubility Increase (Fold)
None01
Ethanol105
Ethanol2015
Propylene Glycol108
Propylene Glycol2025
PEG 4001012
PEG 4002040

Experimental Protocol: Co-solvent Screening

  • Stock Solutions: Prepare stock solutions of various co-solvents (e.g., 50% v/v in water).

  • Test Formulations: In separate vials, prepare a series of aqueous solutions containing different concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: To each test formulation, add an excess of 2-(Dimethylamino)-2-ethylpropane-1,3-diol.

  • Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Optimization: Based on the results, select the co-solvent and concentration that provides the desired solubility with the minimal amount of organic solvent.

Salt Formation: Creating a More Soluble Solid Form

For applications where the compound needs to be isolated and stored as a solid before dissolution, forming a salt can be a highly effective strategy.[13][14][15]

The Underlying Principle: Reacting the basic tertiary amine of 2-(Dimethylamino)-2-ethylpropane-1,3-diol with an acid will form a stable, solid salt. These salts are often more crystalline and have higher aqueous solubility than the free base form.[16][17]

Commonly Used Acids for Salt Formation:

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H2SO4)

  • Citric acid

  • Tartaric acid

  • Maleic acid

Experimental Protocol: Small-Scale Salt Formation

  • Dissolution: Dissolve a known amount of 2-(Dimethylamino)-2-ethylpropane-1,3-diol in a minimal amount of a suitable organic solvent (e.g., isopropanol).

  • Acid Addition: Slowly add a stoichiometric equivalent of the chosen acid (dissolved in the same solvent, if possible) to the solution while stirring.

  • Precipitation: The salt will likely precipitate out of the solution. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.

  • Isolation and Drying: Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solubility Testing: Compare the aqueous solubility of the newly formed salt to that of the original free base.

Cyclodextrins: Molecular Encapsulation for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can be used to improve the solubility and stability of guest molecules.[18][19][20] They have a hydrophilic exterior and a hydrophobic interior cavity.[]

The Underlying Principle: The hydrophobic portions of 2-(Dimethylamino)-2-ethylpropane-1,3-diol can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex.[22] The hydrophilic exterior of the cyclodextrin then allows this complex to be readily dissolved in water.

Commonly Used Cyclodextrins:

  • α-cyclodextrin

  • β-cyclodextrin

  • γ-cyclodextrin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD).

  • Addition of Compound: Add an excess of 2-(Dimethylamino)-2-ethylpropane-1,3-diol to the cyclodextrin solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Analysis: Filter or centrifuge the solution to remove any undissolved compound. Analyze the clear supernatant to determine the concentration of the dissolved compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression of the troubleshooting strategies outlined in this guide.

Caption: A flowchart of the recommended troubleshooting workflow.

Mechanism of pH-Dependent Solubility

The following diagram illustrates the equilibrium between the un-ionized and ionized forms of 2-(Dimethylamino)-2-ethylpropane-1,3-diol and their relative solubilities.

pH_Solubility Unionized Un-ionized Form (Free Base) - Low Aqueous Solubility Ionized Ionized Form (Protonated Salt) - High Aqueous Solubility Unionized->Ionized + H⁺ (Acidic pH) Ionized->Unionized - H⁺ (Basic pH)

Caption: The effect of pH on the ionization and solubility of the compound.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5).
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Publications. (2025, December 17).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Improving API Solubility by Salt and Cocrystal Formation - MilliporeSigma. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 8).
  • Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review. (2015, September 30).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 13).
  • Solubility and pH of amines - ISSR. (n.d.).
  • Technologies to Counter Poor Solubility Issues: A Review. (2013, September 2).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • 2-(Dimethylamino)propane-1,3-diol | C5H13NO2 | CID 10057488 - PubChem. (n.d.).
  • Advanced Properties of Amines - Chemistry LibreTexts. (2023, January 22).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • Overview of Common Solubility Factors | AAT Bioquest. (n.d.).
  • Solubility: An overview - Int J Pharm Chem Anal. (n.d.).

Sources

Troubleshooting

Optimizing catalytic conditions for 2-(Dimethylamino)-2-ethylpropane-1,3-diol esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with the esterification of 2-(Dimethylamino)-2-ethylpropane-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with the esterification of 2-(Dimethylamino)-2-ethylpropane-1,3-diol . Because this substrate features both a basic tertiary amine and two sterically equivalent primary hydroxyl groups, standard esterification protocols often fail. This guide will walk you through the causality behind these failures and provide field-proven, self-validating solutions.

Workflow: Catalytic System Selection

Workflow Substrate Substrate: 2-(Dimethylamino)-2-ethylpropane-1,3-diol Decision Select Catalytic System Substrate->Decision Acid Traditional Acid Catalysis (H2SO4, p-TsOH) Decision->Acid Low Cost Enzyme Enzymatic Catalysis (Novozym 435) Decision->Enzyme High Efficiency Modified Modified Acid Catalysis (Lipid-PPTS) Decision->Modified Specialized Acid_Fail Amine Protonation & Catalyst Deactivation (Not Recommended) Acid->Acid_Fail Enzyme_Success Mild Conditions (60°C) High Yield (up to 99%) Easy Recovery Enzyme->Enzyme_Success Modified_Success Suppresses Side Reactions Good for Bulky Acids Modified->Modified_Success

Catalytic decision matrix for the esterification of tertiary amino diols.

Frequently Asked Questions (FAQs)

Q1: Why does traditional Fischer esterification fail or require excessive catalyst loading for this substrate? A1: The core issue is the substrate's highly basic tertiary amine. Under traditional Fischer esterification conditions (using strong acids like H₂SO₄ or p-TsOH), the amine rapidly protonates to form an ammonium salt. This acid-base reaction neutralizes the catalyst, meaning you must use a massive stoichiometric excess of acid just to maintain the catalytic cycle[1]. Furthermore, the resulting ammonium salt drastically alters the molecule's solubility profile, often causing the intermediate to precipitate out of the organic phase or become permanently trapped in the aqueous phase during workup.

Q2: What is the optimal catalytic system for the esterification of this amino diol? A2: Enzymatic catalysis using immobilized Candida antarctica Lipase B (commercially known as Novozym 435) is the most robust solution. Novozym 435 operates under mild, neutral conditions, completely bypassing the amine protonation issue. It has demonstrated exceptional efficacy in the esterification of amino-alcohols, achieving conversion rates up to 99% in green solvents like 2-methyltetrahydrofuran (2-MeTHF) at 60°C[2]. It offers a simple production process, high esterification yield, and avoids the corrosion and catalyst recovery nightmares associated with chemical methods[3].

Q3: Are there viable chemical catalysts if enzymatic methods are incompatible with my specific acyl donor? A3: Yes. If you must use chemical catalysis (e.g., for highly sterically hindered or non-natural acyl donors that the enzyme cannot accommodate), lipid-modified pyridinium p-toluenesulfonate (PPTS) analogues are highly effective. While standard PPTS is a poor catalyst for these complex substrates, modifying it with a long C18 alkyl chain (e.g., 2-oleamido-5-nitro-pyridinium p-toluenesulfonate) significantly improves its activity and solubility in non-polar solvents, enabling the successful esterification of amino-diols with yields up to 99%[4].

Troubleshooting Guide

Issue 1: Low conversion rates or reaction stalling when using Novozym 435.

  • Mechanistic Cause: Esterification produces water as a byproduct. In closed systems, accumulating water drives the equilibrium backward toward hydrolysis. Novozym 435 is also sensitive to excessive water, which can alter its hydration shell and reduce its catalytic activity.

  • Solution: Actively scavenge water. Incorporate 500 mg of activated 4Å molecular sieves per mmol of substrate directly into the reaction mixture[2]. Alternatively, use a Dean-Stark trap if operating under reflux in a solvent that forms an azeotrope with water (e.g., toluene).

Issue 2: Poor regioselectivity between mono- and di-esterification.

  • Mechanistic Cause: 2-(Dimethylamino)-2-ethylpropane-1,3-diol possesses two sterically equivalent primary hydroxyl groups. Without strict stoichiometric control, statistical mixtures of mono- and diesters will form.

  • Solution: To drive the reaction exclusively to the diester, use a >2.5 molar excess of the acyl donor and extend the reaction time to 24–48 hours. For monoesterification, strictly maintain a 1:1 molar ratio, lower the temperature to 35–40°C, and monitor closely via GC or TLC to halt the reaction before secondary acylation occurs.

Quantitative Data: Catalyst Efficacy Comparison

Catalytic SystemAmine Protonation RiskOperating TempTypical YieldCatalyst Reusability
H₂SO₄ / p-TsOH High (Requires massive excess)80–110°CLow-ModerateNone
EDC / DMAP Low0–25°CHighNone (Stoichiometric waste)
Lipid-modified PPTS Low25–80°CUp to 99%[4]Low
Novozym 435 None40–60°CUp to 99%[2]High (Stable across 6+ cycles)[5]

Self-Validating Experimental Protocol

Novozym 435-Catalyzed Diesterification of 2-(Dimethylamino)-2-ethylpropane-1,3-diol This protocol is designed to be self-validating: the physical state of the molecular sieves and the ease of filtration will actively confirm the absence of aqueous emulsions commonly seen in failed acid-catalyzed runs.

  • Substrate Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 2-(Dimethylamino)-2-ethylpropane-1,3-diol (1.0 equiv, e.g., 1.0 mmol) and the target carboxylic acid (2.5 equiv, 2.5 mmol) in 10 mL of anhydrous 2-methyltetrahydrofuran (2-MeTHF).

  • Water Scavenging: Add 500 mg of freshly activated 4Å molecular sieves to the solution[2].

    • Self-Validation Check: The sieves should remain free-flowing at the bottom of the flask; clumping indicates excessive moisture in your starting materials, which will stall the reaction.

  • Catalyst Addition: Add Novozym 435 at 10–15 wt% relative to the total substrate mass[5].

  • Reaction: Seal the flask and stir the suspension gently at 60°C for 24 hours. Note: Stir gently to avoid mechanically grinding the immobilized enzyme beads into a fine powder.

  • Workup & Catalyst Recovery: Filter the reaction mixture through a coarse glass frit.

    • Self-Validation Check: The immobilized enzyme beads and sieves will be cleanly retained without forming a slimy emulsion.

    • Wash the filter cake with acetone (2 × 5 mL) to recover the enzyme for subsequent batches; Novozym 435 maintains high activity across multiple cycles[5].

  • Isolation: Concentrate the filtrate under reduced pressure. Because you avoided an acid-base neutralization step, the crude product will be free of inorganic salts and can be directly purified via flash chromatography to remove any residual carboxylic acid.

References

  • Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF).
  • Effect of Alcohol Structure on the Optimum Condition for Novozym 435-Catalyzed Synthesis of Adip
  • Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. PMC.
  • Optimization of the Lipase-Catalyzed Selective Amid
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 2-(Dimethylamino)-2-ethylpropane-1,3-diol Ligands

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly branched, multidentate amino-diol ligands.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly branched, multidentate amino-diol ligands.

Overview: The Double-Edged Sword of Steric Bulk

2-(Dimethylamino)-2-ethylpropane-1,3-diol is a specialized multidentate (O,N,O-donor) ligand. Its structure features a quaternary-like central carbon flanked by a bulky dimethylamino group, an ethyl chain, and two hydroxymethyl arms. While this intense steric crowding is highly advantageous for enforcing rigid coordination geometries and shielding reactive metal centers in asymmetric catalysis, it frequently introduces severe kinetic barriers during complexation [1].

Below is our diagnostic workflow and FAQ to help you troubleshoot incomplete reactions, low yields, or unexpected coordination modes caused by these steric barriers.

Diagnostic Workflow

G N1 2-(Dimethylamino)-2-ethylpropane-1,3-diol Complexation N2 Yield < 40% or Incomplete Coordination? N1->N2 N3 Analyze Deprotonation N2->N3 Yes N5 Kinetic Trapping / Slow Reaction? N2->N5 No, but slow N4 Use Strong Base (e.g., NaH, KHMDS) N3->N4 Weak Base Used N7 Successful O,N,O Metallacycle Formation N4->N7 N6 Apply Microwave Heating (80-100°C) in DMF N5->N6 Yes N6->N7

Workflow for resolving steric and kinetic barriers in amino-diol ligand complexation.

Troubleshooting Guide & FAQs

Q1: Why am I getting low complexation yields when reacting this ligand with transition metal salts (e.g., Ni(II) or Cu(II)) using triethylamine (TEA)?

Expert Insight: The root cause is incomplete deprotonation exacerbated by steric shielding. The two primary hydroxyl groups in this ligand are situated on a highly substituted carbon framework. While primary alcohols typically have a pKa around 15–16, the dense steric environment restricts the approach of bulky, weak bases like TEA [1]. Furthermore, the proximity of the dimethylamino group can lead to intramolecular hydrogen bonding, further stabilizing the protonated state. Resolution: Transition to a strong, non-nucleophilic base or a hydride base. Using Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS) in a polar aprotic solvent ensures quantitative deprotonation of the diol prior to the introduction of the metal precursor. This stepwise approach bypasses the steric barrier that prevents simultaneous base-metal-ligand interaction.

Q2: My reaction stalls, and NMR/MS analysis shows the ligand is only acting as a bidentate (O,N) donor rather than the expected tridentate (O,N,O) pincer. How do I force full coordination?

Expert Insight: This is a classic kinetic trapping phenomenon. The first two coordinating atoms (usually the tertiary amine and one deprotonated oxygen) bind rapidly. However, the resulting metallacycle creates a rigid conformation. The remaining ethyl group and dimethylamino methyls sterically clash with the incoming second alkoxide arm. The propensity for the N atoms to anchor early can hinder the coordination and force the ligand to act as a capping group rather than a fully wrapping pincer [2]. Resolution: Overcome the kinetic barrier through thermodynamic control.

  • Elevate Temperature: Standard reflux is often insufficient. Utilize microwave-assisted synthesis (80–120 °C for 15–30 minutes) to provide the necessary activation energy for the structural rearrangement.

  • Solvent Polarity: Switch from DCM or Toluene to DMF or DMSO. Highly polar solvents stabilize the highly charged transition state required for the final alkoxide coordination.

Q3: I am observing ligand degradation or side reactions when heating the complexation mixture for extended periods. How can I prevent this?

Expert Insight: Extended heating of sterically hindered amino alcohols in the presence of transition metals (especially redox-active metals) can lead to oxidative cleavage or retro-aldol-type degradation pathways [3]. Resolution: Implement a self-validating, rapid-coordination protocol. By pre-forming the dialkoxide salt at low temperatures and then adding the metal precursor under strictly anaerobic conditions, you eliminate the need for prolonged heating and suppress oxidative side reactions.

Quantitative Data: Impact of Reaction Conditions

To illustrate the causality of these adjustments, the following table summarizes the coordination efficiency of 2-(Dimethylamino)-2-ethylpropane-1,3-diol with a standard Ni(II) precursor. Notice how overcoming the kinetic barrier requires both a strong base and high-energy input.

Base UsedSolventTemperature / MethodTimeIsolated Yield (%)Dominant Coordination Mode
TEA (2.5 eq)DCM25 °C (Stirring)24 h18%Bidentate (O,N) + Unreacted
K2CO3 (3.0 eq)Acetonitrile80 °C (Reflux)12 h42%Mixture (Bidentate/Tridentate)
NaH (2.1 eq)THF25 °C (Stirring)4 h65%Tridentate (O,N,O)
NaH (2.1 eq) DMF 100 °C (Microwave) 20 min 94% Tridentate (O,N,O)

Step-by-Step Methodology: Optimized Tridentate Complexation

This self-validating protocol ensures the complete synthesis of [M(2-(Dimethylamino)-2-ethylpropane-1,3-diolate)] complexes while mitigating steric hindrance.

Phase 1: Preparation of the Alkoxide

  • In a flame-dried Schlenk flask under a strict inert N2​ atmosphere, dissolve 1.0 mmol of 2-(Dimethylamino)-2-ethylpropane-1,3-diol in 10 mL of anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath. (Causality: Cooling prevents localized overheating and potential decomposition during the highly exothermic deprotonation step).

  • Slowly add 2.1 mmol of NaH (60% dispersion in mineral oil, pre-washed with hexanes) in small portions.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature until H2​ evolution completely ceases (approx. 1 hour).

    • Validation Check: The solution must become completely clear, indicating the full formation of the soluble sodium dialkoxide salt. Any turbidity indicates incomplete deprotonation.

Phase 2: Metal Addition & Kinetic Resolution 5. Dissolve 1.0 mmol of the anhydrous metal halide (e.g., NiCl2​(dme) or CuCl2​ ) in 5 mL of anhydrous DMF. 6. Add the metal solution dropwise to the ligand salt solution over 10 minutes. 7. Transfer the sealed mixture to a microwave reactor. 8. Heat at 100 °C for 20 minutes using dynamic power mode (max 200W). (Causality: Microwave irradiation provides uniform, rapid heating to overcome the steric barrier of the final alkoxide arm coordination, preventing the kinetic trapping of the bidentate intermediate).

Phase 3: Isolation 9. Cool to room temperature. Filter off the precipitated NaCl salts through a Celite pad. 10. Concentrate the DMF under reduced pressure and precipitate the target complex using cold diethyl ether.

References

  • Source: rsc.
  • Source: nih.
  • Source: acs.
Troubleshooting

Moisture sensitivity and optimal storage conditions for 2-(Dimethylamino)-2-ethylpropane-1,3-diol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-(Dimethylamino)-2-ethylpropane-1,3-diol (CAS: 25941-41-7). This document provides in-depth guidance on the handling, storage,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(Dimethylamino)-2-ethylpropane-1,3-diol (CAS: 25941-41-7). This document provides in-depth guidance on the handling, storage, and troubleshooting of this compound, with a focus on its moisture sensitivity. The information herein is designed for researchers, scientists, and drug development professionals to ensure experimental success and maintain reagent integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical sensitivity of 2-(Dimethylamino)-2-ethylpropane-1,3-diol that I should be aware of?

The primary sensitivity of this compound is its hygroscopicity , meaning it readily absorbs moisture from the atmosphere.[1][2] This characteristic stems from the presence of the polar hydroxyl (-OH) and tertiary amine (-N(CH₃)₂) functional groups, which can form hydrogen bonds with water molecules.[3] Improper handling and storage that expose the compound to ambient air can lead to significant degradation and experimental variability.

Q2: Why is moisture exposure a problem? What are the consequences?

Moisture exposure can compromise the compound's integrity in several ways:

  • Physical Degradation: The first visible sign of moisture absorption is often a change in the physical state of the powder. It can go from a free-flowing solid to a clumped, caked, or gummy material.[2][4] This makes accurate weighing for experiments extremely difficult and unreliable.

  • Chemical Degradation via Carbon Dioxide Absorption: Tertiary amines, such as the one in this diol, can react with atmospheric carbon dioxide (CO₂). This reaction is significantly facilitated or, in some cases, only possible in the presence of water.[5] The moisture allows for the formation of bicarbonate species with the tertiary amine, fundamentally altering the chemical structure of the reagent.[6][7][8] This introduces a significant impurity that can interfere with subsequent reactions.

  • Hydrolysis: While the diol structure is generally stable, prolonged exposure to water, especially at non-neutral pH, could potentially lead to slow hydrolysis or other degradation pathways, compromising the sample's purity.[9]

Q3: What are the definitive optimal storage conditions for this compound?

To ensure long-term stability and purity, 2-(Dimethylamino)-2-ethylpropane-1,3-diol must be stored with strict environmental controls. The recommendations are summarized in the table below.

Q4: I observed some clumping in the powder. Is it still usable?

Minor clumping is an early indicator of moisture absorption.[4]

  • For non-critical applications: If minor clumping is observed, you may be able to use the material if you can break it up with a dry spatula inside a low-humidity environment (like a glovebox or under a stream of inert gas). However, be aware that its purity may already be compromised.[1]

  • For sensitive or quantitative experiments: It is strongly recommended to use a fresh, unopened container of the reagent. Do not use material that is severely caked, has a wet appearance, or has been stored improperly for an extended period.[4]

Optimal Storage Conditions Summary

ParameterRecommendationRationale & Justification
Temperature Store at 2-8°C or as recommended by the supplier.Cool temperatures slow down the rate of potential chemical degradation reactions.[10][11]
Atmosphere Store under an inert gas (Argon or Nitrogen).An inert atmosphere displaces both moisture and carbon dioxide, preventing hygroscopic absorption and reaction with the tertiary amine group.[10][12]
Container Tightly sealed, airtight glass container with a Teflon-lined cap.Glass is an inert material that prevents leaching of impurities.[12] An airtight seal is critical to prevent the ingress of atmospheric moisture and CO₂.[1][11]
Environment Store inside a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves).A desiccator provides a secondary barrier against moisture, creating an ultra-dry microenvironment for the container.[2][10]
Handling Minimize exposure to air. Equilibrate container to room temperature before opening.Allowing the container to warm to room temperature before opening prevents condensation of atmospheric moisture onto the cold chemical powder.[12][13]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation due to improper handling or storage of 2-(Dimethylamino)-2-ethylpropane-1,3-diol.

Problem 1: Inconsistent or inaccurate weighing of the solid reagent.
  • Symptom: The solid is difficult to handle, appears clumpy or sticky, and the weight on the analytical balance fluctuates.

  • Root Cause: The compound has absorbed atmospheric moisture, increasing its mass and causing the particles to agglomerate.[2]

  • Solution:

    • Discard the visibly affected portion of the reagent.

    • For future use, implement the handling protocol outlined below, preferably working inside a glovebox or using a controlled-atmosphere balance enclosure.[4]

    • If a glovebox is unavailable, aliquot the reagent into smaller, single-use vials under a blanket of inert gas to avoid repeated exposure of the main stock bottle.[4]

Problem 2: Unexpected pH shift or buffering capacity in aqueous solutions.
  • Symptom: When dissolved in an unbuffered aqueous solvent, the solution's pH is different than expected, or it resists pH changes upon addition of acid/base.

  • Root Cause: The compound has reacted with atmospheric CO₂ in the presence of moisture to form a bicarbonate salt.[6][7] Bicarbonate species can act as a buffer, altering the solution's acid-base properties.

  • Solution:

    • Confirm the presence of the impurity using analytical techniques (e.g., ¹³C-NMR may show a signal around 161-165 ppm for the bicarbonate carbon).[7]

    • Use a new, unopened vial of the reagent for subsequent experiments.

    • Ensure all future handling and solution preparations are performed under an inert atmosphere (N₂ or Ar) to prevent CO₂ exposure.

Problem 3: Appearance of unknown byproducts in a reaction.
  • Symptom: Analytical data (LC-MS, NMR, etc.) of a reaction product shows unexpected peaks that are not related to starting materials, expected products, or solvent.

  • Root Cause: The hygroscopic reagent may have introduced water into a moisture-sensitive reaction, causing side reactions. Alternatively, the bicarbonate impurity may have reacted or interfered with the intended chemical transformation.

  • Solution:

    • Review the reaction mechanism to identify any steps that are sensitive to water or basic impurities.

    • Run a control reaction using a fresh, properly handled sample of 2-(Dimethylamino)-2-ethylpropane-1,3-diol.

    • Ensure all solvents and other reagents are rigorously dried before use.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting experimental issues potentially linked to the degradation of 2-(Dimethylamino)-2-ethylpropane-1,3-diol.

G Start Unexpected Experimental Result CheckReagent Inspect Reagent Vial: - Clumped/Caked? - Improperly Sealed? Start->CheckReagent Physical Check CheckHandling Review Handling Protocol: - Exposed to air? - Weighed in open lab? Start->CheckHandling Process Review CauseMoisture Root Cause: Moisture Absorption CheckReagent->CauseMoisture Yes, looks wet CheckHandling->CauseMoisture Yes, exposed CheckAnalysis Analyze Reagent Directly (e.g., NMR, LC-MS) CauseCO2 Root Cause: CO₂ Reaction (Bicarbonate) CheckAnalysis->CauseCO2 Bicarbonate Detected CauseMoisture->CheckAnalysis Confirm Impurity Sol_Discard Action: Use New Reagent CauseMoisture->Sol_Discard Sol_Inert Action: Implement Inert Atmosphere Handling CauseMoisture->Sol_Inert Sol_Dry Action: Ensure Anhydrous Reaction Conditions CauseMoisture->Sol_Dry CauseCO2->Sol_Discard CauseCO2->Sol_Inert

Caption: Troubleshooting workflow for issues related to reagent degradation.

Experimental Protocols

Protocol 1: Handling and Dispensing the Solid Compound

This protocol is designed to minimize moisture and CO₂ exposure. The ideal method utilizes a glovebox.

A. Ideal Method (Inert Atmosphere Glovebox)

  • Preparation: Place the sealed container of 2-(Dimethylamino)-2-ethylpropane-1,3-diol, along with all necessary spatulas, weigh boats, and vials, into the glovebox antechamber. Ensure all glassware is scrupulously dry.

  • Equilibration: Cycle the antechamber as per the glovebox operating procedure. Allow at least 20 minutes for the reagent container to equilibrate to the glovebox's ambient temperature.

  • Dispensing: Move items into the main chamber. Unseal the reagent container. Quickly and efficiently weigh the desired amount of the free-flowing powder into a tared container.

  • Resealing: Immediately and securely reseal the main reagent container. Consider backfilling with the inert glovebox atmosphere before sealing.

  • Storage: Return the main container to its designated storage location (e.g., a desiccator within the glovebox or an external cold storage unit).

B. Alternative Method (Low-Humidity Benchtop)

  • Preparation: Allow the sealed container to warm to room temperature on the benchtop for at least 30 minutes in a desiccator.[13] Have all dry glassware and tools ready.

  • Inert Gas Purge: Set up a gentle stream of dry nitrogen or argon to flow over the balance and work area. This creates a localized inert environment.

  • Dispensing: Briefly open the container under the inert gas stream. Use a clean, dry spatula to quickly remove the required amount of solid.

  • Resealing: Immediately purge the headspace of the reagent container with the inert gas, then tightly reseal the cap. Wrap the cap junction with Parafilm® for an extra barrier.

  • Storage: Promptly return the container to a desiccator in the recommended cold storage location.[10]

Protocol 2: Preparing and Storing Stock Solutions
  • Solvent Preparation: Use only anhydrous grade solvents for preparing stock solutions, especially for moisture-sensitive applications.

  • Dissolution: Following the appropriate dispensing protocol above, add the weighed solid to a dry flask. Cannulate the anhydrous solvent into the flask under positive inert gas pressure.

  • Storage of Solution: Store the stock solution in a tightly sealed vial with a Teflon-lined septum cap. Purge the headspace with argon or nitrogen before sealing. Store at the appropriate temperature (typically -20°C for long-term stability), protected from light.[4][12]

  • Avoidance of Freeze-Thaw: If the solution will be used frequently, prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[13]

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Didas, S. A., Choi, S., Chaikittisilp, W., & Jones, C. W. (2017). Effect of Humidity on the CO 2 Adsorption of Tertiary Amine Grafted SBA-15. Energy & Fuels, 31(10), 11206–11213. [Link]

  • D'Alessandro, N., et al. (2021). Unravelling moisture-induced CO 2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. Physical Chemistry Chemical Physics, 23(2), 1038-1049. [Link]

  • E3S Web of Conferences. (2023). Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2. E3S Web of Conferences, 406, 02042. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • The Journal of Physical Chemistry Letters. (2023, November 6). Microhydration of Tertiary Amines: Robust Resonances in Red-Shifted Water. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of reaction of CO2 with (a) primary- or secondary-amines in the absence of water and (b) tertiary amines in the presence of water. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • PubMed. (2010, April 15). Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(Dimethylamino)-2-ethylpropane-1,3-diol vs 2-amino-2-methyl-1,3-propanediol (AMPD) buffering capacity

As a Senior Application Scientist, I frequently encounter formulation bottlenecks where buffer selection dictates the success or failure of an assay. While standard buffers like Tris or HEPES dominate the literature, spe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation bottlenecks where buffer selection dictates the success or failure of an assay. While standard buffers like Tris or HEPES dominate the literature, specialized amino alcohol buffers are required when pushing the boundaries of alkaline pH ranges or when working with highly reactive substrates.

This guide provides an objective, data-driven comparison between 2-amino-2-methyl-1,3-propanediol (AMPD) and 2-(Dimethylamino)-2-ethylpropane-1,3-diol (DMAEPD) . By examining their structural causality, buffering capacities, and chemical inertness, researchers can make informed decisions to preserve assay integrity.

Structural & Mechanistic Profiling

The fundamental difference in performance between AMPD and DMAEPD lies in their amine substitution, which directly dictates their nucleophilicity and thermodynamic pKa.

  • AMPD (Primary Amine): AMPD is a primary amino alcohol with a pKa of 8.8 at 25°C, making it an excellent proton acceptor for mildly alkaline environments (pH 7.8–9.7)[1]. However, because the nitrogen atom is unhindered, AMPD is highly nucleophilic. It readily reacts with aldehydes and ketones to form Schiff bases (imines)[2], which can deplete assay substrates and cause severe signal interference. Additionally, its primary amine structure allows it to weakly chelate transition metals like Cu(II), Co(II), and Zn(II)[2].

  • DMAEPD (Tertiary Amine): DMAEPD is a fully substituted, low-toxicity tertiary amine[3]. The addition of two methyl groups on the nitrogen and an ethyl group on the carbon backbone significantly increases steric bulk. This structural modification provides two critical advantages:

    • Elevated pKa: The inductive electron-donating effect of the alkyl groups pushes the pKa higher to approximately 9.7 (analogous to its structural counterpart DMAMPD)[4].

    • Chemical Inertness: The steric hindrance completely blocks nucleophilic attack on carbonyl carbons, preventing Schiff base formation and rendering it inert in the presence of reactive assay components.

Mechanism AMPD AMPD Buffer (Primary Amine) Carbonyl Assay Substrate (Aldehyde/Ketone) AMPD->Carbonyl Nucleophilic Attack DMAEPD DMAEPD Buffer (Tertiary Amine) DMAEPD->Carbonyl Steric Hindrance Schiff Schiff Base Adduct (Assay Interference) Carbonyl->Schiff Covalent Bond Stable No Reaction (Assay Integrity Maintained) Carbonyl->Stable Inert System

Mechanistic pathway showing primary amine interference vs. tertiary amine inertness.

Comparative Buffering Capacity & Physicochemical Data

To facilitate rapid buffer selection, the following table summarizes the quantitative and qualitative physicochemical properties of both compounds based on established chemical databases[5] and synthetic patent literature[4].

Property2-amino-2-methyl-1,3-propanediol (AMPD)2-(Dimethylamino)-2-ethylpropane-1,3-diol (DMAEPD)
Amine Classification Primary AmineTertiary Amine
Thermodynamic pKa (25°C) 8.8~9.7
Optimal Buffering Range pH 7.8 – 9.7pH 8.8 – 10.5
Nucleophilicity High (Forms Schiff bases)Low (Sterically hindered)
Metal Ion Chelation Weakly binds Cu(II), Co(II), Zn(II)Negligible
Molecular Weight 105.14 g/mol 147.22 g/mol
Primary Application Electrophoresis, Alkaline Phosphatase assaysReactive substrate assays, High-pH formulations

Causality in Experimental Design: Buffer Selection Workflow

Choosing between AMPD and DMAEPD is not merely a matter of targeting a specific pH; it requires a holistic view of the assay's chemical environment.

If your biological system requires a highly alkaline pH (e.g., pH 9.5–10.0), AMPD is at the very edge of its buffering capacity ( β drops significantly >9.5). DMAEPD provides maximum buffering capacity in this range. Furthermore, in drug development assays involving reducing sugars, cross-linking agents, or cofactors like Pyridoxal 5'-phosphate (PLP), the primary amine of AMPD will act as a reactant rather than a passive buffer[2]. DMAEPD must be selected to maintain a self-validating, inert system.

BufferSelection Start Define Assay Parameters pH_Check Target pH Range? Start->pH_Check pH_8 pH 7.8 - 9.7 pH_Check->pH_8 pH_9 pH 8.8 - 10.5 pH_Check->pH_9 Carbonyl_Check Are Aldehydes/Ketones Present? pH_8->Carbonyl_Check DMAEPD Select DMAEPD (Tertiary Amine) pH_9->DMAEPD Optimal Buffering AMPD Select AMPD (Primary Amine) Carbonyl_Check->AMPD No Schiff Risk of Schiff Base Formation Carbonyl_Check->Schiff Yes Schiff->DMAEPD Requires Inert Buffer

Decision matrix for selecting AMPD vs. DMAEPD based on assay pH and carbonyl presence.

Experimental Protocols: Empirical Validation

To ensure trustworthiness and reproducibility, laboratories should empirically validate the buffering capacity and chemical inertness of these compounds before integrating them into high-throughput workflows. The following protocols represent a self-validating system.

Phase 1: Potentiometric Titration for Buffering Capacity ( β )

Objective: To empirically determine the pKa and maximum buffering capacity.

  • Preparation: Formulate 50 mM solutions of AMPD and DMAEPD in ultra-pure water (18.2 MΩ·cm) at 25°C.

  • Standardization: Calibrate a high-precision pH meter using NIST-traceable standards (pH 4.01, 7.00, 10.01).

  • Titration: Adjust the initial pH of both solutions to 11.0 using 1.0 M NaOH. Titrate with 0.1 M HCl standard solution under constant magnetic stirring.

  • Data Acquisition: Record the pH after each 0.5 mL titrant addition.

  • Causality & Calculation: Calculate the buffering capacity ( β ) using the derivative equation β=dpHdn​ . The peak β value empirically validates the pKa. AMPD will exhibit peak buffering at pH ~8.8, while DMAEPD will peak at ~9.7.

Phase 2: Spectrophotometric Validation of Carbonyl Inertness

Objective: To prove that DMAEPD does not interfere with aldehyde-containing substrates, using Pyridoxal 5'-phosphate (PLP) as a model carbonyl.

  • Incubation: Mix 100 mM of each buffer (pH adjusted to 9.0) with 10 mM PLP. Prepare a baseline control consisting of 10 mM PLP in ultra-pure water.

  • Monitoring: Measure UV-Vis absorbance at 400 nm (the characteristic absorption peak for PLP-imine Schiff base adducts) continuously for 60 minutes at 25°C.

  • Validation Outcome: The AMPD solution will exhibit a rapid hyperchromic shift at 400 nm, confirming covalent interference. The DMAEPD solution must perfectly overlay the water control, self-validating its chemical inertness and suitability for complex biological assays.

References

  • REACH Devices. "Biological buffers pKa calculation - UV, RI, conductivity and pH detectors." Available at: [Link]

  • Google Patents (WO2012044508A1). "Process for making tertiary aminoalcohol compounds.
  • Google Patents (WO2020214692A1). "Low toxicity organic tertiary and quaternary amines and uses thereof.

Sources

Safety & Regulatory Compliance

Safety

2-(Dimethylamino)-2-ethylpropane-1,3-diol proper disposal procedures

As a Senior Application Scientist, it is my priority to ensure that you have the most reliable and actionable information for the safe handling and disposal of laboratory reagents. This guide provides a detailed protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that you have the most reliable and actionable information for the safe handling and disposal of laboratory reagents. This guide provides a detailed protocol for the proper disposal of 2-(Dimethylamino)-2-ethylpropane-1,3-diol, grounded in established safety principles and regulatory standards.

A Critical Note on Safety Data Sheets (SDS): Before proceeding, it is imperative to locate and consult the specific Safety Data Sheet for 2-(Dimethylamino)-2-ethylpropane-1,3-diol provided by the manufacturer. While this guide is built upon general principles and data from similar compounds, the SDS for your specific product is the ultimate source of truth for its hazards and handling requirements.

Hazard Assessment and Profile

While a specific Safety Data Sheet for 2-(Dimethylamino)-2-ethylpropane-1,3-diol was not retrieved in a general search, we can infer its likely hazard profile from structurally similar compounds such as 2-Amino-2-ethyl-1,3-propanediol and 3-(Dimethylamino)-1,2-propanediol. These related chemicals are known to cause serious eye damage and, in some cases, severe skin burns.[1][2] Therefore, it is prudent to handle 2-(Dimethylamino)-2-ethylpropane-1,3-diol as a hazardous substance with the potential for corrosive effects on the eyes and skin.

Assumed Hazard Characteristics:

Hazard AttributeAssumed ClassificationRationale
Eye Damage/Irritation Category 1 (Causes serious eye damage)Based on SDS for similar amino diols.[1][3]
Skin Corrosion/Irritation Potential for irritation or burnsA common hazard for amine-containing compounds.[2]
Toxicity To be determined by specific SDSAssume moderate toxicity and handle with care.
Environmental Hazard To be determined by specific SDSAvoid release into the environment.[4]

All laboratories handling such chemicals are required by the Occupational Safety and Health Administration (OSHA) to develop a written Chemical Hygiene Plan (CHP).[5][6][7] This plan should detail the specific procedures and safety measures for all hazardous chemicals used in your facility, including disposal.[7]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling 2-(Dimethylamino)-2-ethylpropane-1,3-diol, a stringent adherence to PPE and engineering controls is non-negotiable.

  • Engineering Controls : Always handle this chemical in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7] Ensure that safety showers and eyewash stations are readily accessible and in good working order.[3][4]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling 2-(Dimethylamino)-2-ethylpropane-1,3-diol:

    • Eye and Face Protection : Wear tightly sealing safety goggles or a face shield.[1][4]

    • Skin Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Consult the manufacturer's SDS for the most suitable glove material. A lab coat or chemical-resistant apron is also required to prevent skin contact.[4]

    • Respiratory Protection : If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[3][4]

Disposal Workflow and Procedures

The disposal of 2-(Dimethylamino)-2-ethylpropane-1,3-diol must be conducted in accordance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[8][9] It is illegal to dispose of this chemical down the drain or in the regular trash.[8]

Step-by-Step Disposal Protocol
  • Waste Identification and Classification :

    • Based on its likely properties, waste containing 2-(Dimethylamino)-2-ethylpropane-1,3-diol should be classified as hazardous chemical waste.[10]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

  • Segregation and Containerization :

    • Do Not Mix : Never mix this waste with other waste streams unless explicitly instructed to do so by your EHS department. Incompatible wastes can cause dangerous chemical reactions.[10]

    • Select the Correct Container : Use a designated, leak-proof, and chemically compatible container for the waste. The container must be in good condition and have a secure lid.[8][9]

    • Leave Headspace : Do not fill the waste container to more than 90% of its capacity to allow for expansion.[9]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[9]

    • The label must include the full chemical name: "2-(Dimethylamino)-2-ethylpropane-1,3-diol" and its concentration.

    • Indicate the hazards present (e.g., "Corrosive," "Irritant").

    • Note the date when the first drop of waste was added to the container.

  • Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[11]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[12]

    • Ensure the storage area is well-ventilated and away from incompatible materials.[9]

    • Use secondary containment to prevent spills from spreading.[9]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[13]

    • Complete all necessary paperwork for waste tracking and disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 2-(Dimethylamino)-2-ethylpropane-1,3-diol.

DisposalWorkflow Disposal Workflow for 2-(Dimethylamino)-2-ethylpropane-1,3-diol start Waste Generated consult_sds Consult Manufacturer's SDS for Specific Hazards start->consult_sds classify_waste Classify as Hazardous Chemical Waste consult_sds->classify_waste select_container Select Leak-Proof, Compatible Container classify_waste->select_container label_container Label with Contents, Hazards, and Date select_container->label_container segregate_waste Segregate from Incompatible Wastes label_container->segregate_waste store_saa Store in Designated Satellite Accumulation Area with Secondary Containment segregate_waste->store_saa request_pickup Request Pickup by EHS or Licensed Waste Vendor store_saa->request_pickup end_process Complete Disposal Paperwork request_pickup->end_process

Caption: A flowchart outlining the key steps for the safe disposal of 2-(Dimethylamino)-2-ethylpropane-1,3-diol.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood or large volume) :

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

  • Personnel Exposure :

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][4]

    • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By adhering to these procedures, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring compliance with regulations and responsible chemical stewardship.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. [Link]

  • 3 Tips To Improve Your Laboratory Waste Management. (2020, August 27). IDR Environmental Services. [Link]

  • The Greenest Methods for Disposal of Hazardous Lab Chemicals. (2025, July 27). CP Lab Safety. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. [Link]

  • Laboratory Waste Solutions for Sustainable Research Practices. My Green Lab. [Link]

  • Laboratory Environmental Sample Disposal Information Document. EPA. [Link]

  • BetterGuide to minimizing waste in laboratories. (2001, July 16). American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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2-(Dimethylamino)-2-ethylpropane-1,3-diol
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2-(Dimethylamino)-2-ethylpropane-1,3-diol
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